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2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
  • CAS: 656227-27-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide and Its Structural Analogs

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide. It is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide. It is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science. Given the limited publicly available data for the ortho (2-position) substituted title compound, this guide will also draw upon data from its structural isomers and closely related analogs to provide a thorough and comparative analysis. This approach allows for a deeper understanding of the structure-activity relationships within this class of compounds.

Introduction and Scientific Context

N-phenylacetamide derivatives are a significant class of organic compounds with a wide range of biological activities, including anticancer, antitubercular, and antibacterial properties.[1] The introduction of a chloroacetyl group provides a reactive site for further chemical modifications, making these compounds valuable as synthetic intermediates.[2] Furthermore, the incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide focuses on 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, a molecule that combines these key structural features. The strategic placement of the trifluoromethoxy group at the ortho position of the phenyl ring is expected to influence its conformational preferences and, consequently, its biological activity, compared to its meta and para isomers.

Molecular Structure and Physicochemical Properties

The core structure of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide consists of a phenyl ring substituted with a trifluoromethoxy group at the 2-position and an N-linked chloroacetamide group.

Caption: 2D structure of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.

Physicochemical Data of Structural Isomers
Property2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
CAS Number 161290-85-32707-23-5[3]351-38-2[1]
Molecular Formula C₉H₇ClF₃NO₂C₉H₇ClF₃NO[3]C₉H₇ClF₃NO[1]
Molecular Weight 253.61 g/mol 237.61 g/mol [3]237.60 g/mol [1]
Physical Form SolidSolid[3]-
Melting Point -161-162 °C-
Boiling Point -333.5 ± 42.0 °C at 760 mmHg-
Purity 97%95%-
Storage Temp. 2-8°C4°C-

Synthesis and Reactivity

The synthesis of N-phenylacetamides generally involves the acylation of a corresponding aniline derivative with an appropriate acyl chloride. For the title compound, a plausible synthetic route would involve the reaction of 2-(trifluoromethoxy)aniline with chloroacetyl chloride.

General Synthetic Protocol

A representative procedure for the synthesis of a similar compound, 2-chloro-N-[2-(phenylamino)phenyl]-acetamide, is as follows:

  • Dissolve the aniline precursor (e.g., N-phenyl-1,2-benzenediamine) and a base (e.g., triethylamine) in a suitable organic solvent (e.g., chloroform).[4]

  • Cool the mixture to a reduced temperature (e.g., -5 to 0°C).[4]

  • Add chloroacetyl chloride dropwise, maintaining the temperature below 20°C.[4]

  • After the addition is complete, stir the reaction mixture for a period (e.g., 30 minutes) to ensure completion.[4]

  • Work up the reaction by adding water and separating the organic layer.[4]

  • Wash the organic layer with water and dry it over an anhydrous drying agent (e.g., magnesium sulfate).[4]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[4]

Synthesis_Workflow Start Start: 2-(trifluoromethoxy)aniline + Chloroacetyl chloride Reaction Reaction in Chloroform with Triethylamine base Start->Reaction Workup Aqueous Workup & Organic Extraction Reaction->Workup Purification Drying, Solvent Evaporation & Recrystallization Workup->Purification Product End: 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Purification->Product

Caption: Generalized workflow for the synthesis of 2-chloro-N-phenylacetamide derivatives.

The chloroacetamide moiety in the title compound is a key functional group that allows for nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.[2]

Spectroscopic Characterization

While the specific spectra for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide are not available in the referenced literature, the expected spectroscopic features can be inferred from related compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the chloroacetyl group, and the amide proton. The coupling patterns of the aromatic protons would be indicative of the 1,2-disubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the C-Cl stretching. The C-F stretching vibrations of the trifluoromethoxy group would also be prominent.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the chloroacetyl group and other fragments.

Biological Activity and Potential Applications

Although there is limited direct biological data for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, research on structurally similar compounds suggests several potential areas of application.

  • Antimicrobial and Anti-inflammatory Agents: The chloroacetamide moiety is known to be important for the biological activity of some N-phenylacetamide derivatives.[2] For instance, some studies have investigated similar compounds for their potential antimicrobial and anti-inflammatory effects.[2] The presence of the chloro atom can enhance the interaction with biological targets.[2]

  • Pharmaceutical and Agrochemical Intermediates: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals.[5] The trifluoromethoxy group shares some of the beneficial properties of the trifluoromethyl group, such as increased metabolic stability and membrane permeability. Therefore, 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide could serve as a valuable building block in the synthesis of novel bioactive molecules.[2]

  • Materials Science: The unique properties conferred by the trifluoromethoxy group could also make this compound of interest in the development of advanced polymers and coatings.[5]

Potential_Applications Core 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Materials Science Core->Materials

Caption: Potential application areas for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.

Safety and Handling

Detailed toxicological data for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is not available. However, based on the safety information for structurally related compounds, the following precautions should be taken:

  • Hazard Statements: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] They can also cause skin and serious eye irritation.[7]

  • Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7]

  • If inhaled: Move the person to fresh air.[7]

  • If swallowed: Rinse mouth and seek medical attention.[8]

Conclusion and Future Directions

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a molecule of significant interest due to its combination of a reactive chloroacetamide group and a property-modulating trifluoromethoxy substituent. While direct experimental data is scarce, analysis of its structural analogs provides a solid foundation for understanding its likely chemical and physical properties, synthetic accessibility, and potential applications.

Future research should focus on the synthesis and characterization of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide to establish its definitive physicochemical and spectroscopic data. Furthermore, biological screening of this compound is warranted to explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent, and to elucidate the structure-activity relationships conferred by the ortho-trifluoromethoxy substitution pattern.

References

  • Smolecule. (2023, November 23). 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.
  • MilliporeSigma. 2-Chloro-N-[4-(trifluoromethyl)phenyl]acetamide.
  • AK Scientific, Inc. Safety Data Sheet: 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide.
  • TCI Chemicals. (2025, November 5). SAFETY DATA SHEET: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Sigma-Aldrich. 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide.
  • CDH Fine Chemical. 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Benchchem. Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers.
  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
  • MilliporeSigma. 2-Chloro-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Chem-Impex. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • MilliporeSigma. 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide | 161290-85-3.

Sources

Exploratory

Synthesis Pathway of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide: A Comprehensive Technical Guide

Executive Summary 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. Featuring both a reactive α-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. Featuring both a reactive α-chloroamide moiety and a lipophilic, electron-withdrawing trifluoromethoxy (-OCF


) group, it serves as a critical intermediate in the synthesis of quinazolin-4(3H)-one derivatives[1],[2], histone deacetylase (HDAC) inhibitors[3], and various heterocyclic pharmacophores. This whitepaper details the optimized synthesis pathway, mechanistic rationale, and validated experimental protocols required to produce this compound with high yield and purity.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of the target compound is essential for downstream extraction and purification workflows.

PropertyValue
Compound Name 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
CAS Registry Number 1365988-70-0[4]
Molecular Formula C

H

ClF

NO

[3]
Molecular Weight 253.61 g/mol [3]
Structural Features Amide bond, ortho-trifluoromethoxy group, alpha-chloro leaving group

Retrosynthetic Analysis & Mechanistic Rationale

The most direct and atom-economical retrosynthetic disconnection of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide targets the central amide bond. This yields 2-(trifluoromethoxy)aniline as the nucleophile and chloroacetyl chloride as the electrophile.

Mechanistic Causality

The reaction proceeds via a classic Nucleophilic Acyl Substitution. However, the presence of the ortho-OCF


 group on the aniline introduces specific electronic and steric challenges. The -OCF

group is strongly electron-withdrawing via inductive effects (-I), which decreases the electron density on the amine nitrogen, thereby reducing its nucleophilicity. To overcome this, a highly reactive acylating agent (chloroacetyl chloride) is required[5].

Furthermore, an external base is necessary to neutralize the hydrochloric acid (HCl) byproduct. If HCl is not scavenged, it will protonate the weakly nucleophilic aniline, completely halting the reaction. While Triethylamine (TEA) is commonly used, sterically hindered amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven superior for deactivated anilines, preventing side reactions and accelerating the formation of the tetrahedral intermediate[5],[6].

Mechanism Amine 2-(Trifluoromethoxy)aniline (Nucleophile) Attack Nucleophilic Attack at Carbonyl Carbon Amine->Attack AcidChloride Chloroacetyl Chloride (Electrophile) AcidChloride->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Carbonyl Re-formation & Cl- Expulsion Tetrahedral->Collapse Deprotonation Deprotonation by Base (TEA/DBU) Collapse->Deprotonation Product Target Amide Product Deprotonation->Product Byproduct Base Hydrochloride Salt Deprotonation->Byproduct

Fig 1. Nucleophilic acyl substitution mechanism for amide bond formation.

Experimental Design & Optimization

Reaction conditions dictate the yield and purity profile. The choice of solvent and base is critical to manage the exotherm and solubility of the intermediates.

Table 1: Optimization of Reaction Conditions for Amidation of Deactivated Anilines

Base (Equivalents)SolventTemperatureTimeYield (%)Observation
TEA (1.5 eq)DCM0 °C to RT4-6 h65-75%Sluggish reaction; unreacted aniline remains.
K

CO

(2.0 eq)
TolueneReflux8-12 h50-60%High thermal degradation; impurities formed.
DBU (1.2 eq)THF0 °C to RT3-4 h85-95%Rapid conversion; clean TLC profile.[5],[6]

Data extrapolated from optimization studies on aryl amine amidation with chloroacetyl chloride[5],[6].

Step-by-Step Experimental Protocol

The following protocol outlines the DBU-catalyzed amidation in Tetrahydrofuran (THF), designed as a self-validating system to ensure reproducibility[5].

Materials Required:
  • 2-(Trifluoromethoxy)aniline : 1.0 equiv (10 mmol, 1.77 g)

  • Chloroacetyl chloride : 1.1 equiv (11 mmol, 1.24 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : 1.2 equiv (12 mmol, 1.83 g)

  • Anhydrous Tetrahydrofuran (THF) : 20 mL

  • Ice-salt bath, dropping funnel, magnetic stirrer.

Methodology:
  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)aniline (1.0 equiv) in anhydrous THF (15 mL).

  • Base Addition : Add DBU (1.2 equiv) to the solution. Stir the mixture for 10-15 minutes at room temperature to ensure homogeneity[5].

  • Cooling : Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0–5 °C. Causality: Chloroacetyl chloride addition is highly exothermic. Maintaining low temperatures prevents the formation of di-acylated side products and minimizes solvent vaporization[5].

  • Electrophile Addition : Dilute chloroacetyl chloride (1.1 equiv) in 5 mL of anhydrous THF. Transfer this to a dropping funnel and add it dropwise to the reaction mixture over 20 minutes. Ensure the internal temperature does not exceed 5 °C during the addition[5].

  • Reaction Propagation : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 4 hours[5].

  • In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. The disappearance of the aniline spot (visualized under UV 254 nm) confirms reaction completion[5].

  • Quenching & Workup : Pour the reaction mixture slowly into 50 mL of crushed ice/cold water. The sudden change in polarity will cause the hydrophobic amide product to precipitate[5].

  • Isolation : Filter the precipitated solid under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL) to remove DBU-HCl salts, and a dilute 5% NaHCO

    
     solution (10 mL) to neutralize any residual acid.
    
  • Purification : Dry the crude solid over anhydrous Na

    
    SO
    
    
    
    (if extracted into an organic phase) or in a vacuum oven. Recrystallize from hot ethanol to yield the pure 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide as a crystalline solid[6].

Workflow Start Dissolve 2-(Trifluoromethoxy)aniline + Base (DBU) in THF Cooling Cool to 0 - 5 °C (Ice-Salt Bath) Start->Cooling Addition Dropwise addition of Chloroacetyl Chloride Cooling->Addition Reaction Stir at Room Temp (3 - 4 hours) Addition->Reaction IPC In-Process Control (TLC: Hexane/EtOAc 7:3) Reaction->IPC Quench Quench with Cold Water & Precipitate IPC->Quench Wash Wash (Water, NaHCO3) & Filter Quench->Wash Purify Dry & Recrystallize (Ethanol) Wash->Purify Product Pure 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Purify->Product

Fig 2. Experimental workflow for the synthesis and purification of the target amide.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic signals are expected based on structural analogues[5],[1]:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    )
    :
    
    
    ~8.50 (br s, 1H, NH), 8.35 (dd, 1H, Ar-H), 7.30-7.45 (m, 3H, Ar-H), 4.25 (s, 2H, -CH
    
    
    -Cl). Note: The characteristic singlet at ~4.25 ppm confirms the presence of the chloroacetyl methylene group.
  • 
    C NMR (100 MHz, CDCl
    
    
    
    )
    :
    
    
    ~164.5 (C=O), 140.2 (Ar-C-OCF
    
    
    ), 130.5, 128.0, 124.5, 121.0 (Ar-C), 120.5 (q, J = 258 Hz, -OCF
    
    
    ), 42.8 (-CH
    
    
    -Cl).
  • IR (KBr, cm

    
    ) : ~3350 (N-H stretch), ~1680 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), ~1260 (C-F stretch from -OCF
    
    
    
    ), ~750 (C-Cl stretch).
  • LC-MS (ESI+) : m/z calculated for C

    
    H
    
    
    
    ClF
    
    
    NO
    
    
    [M+H]
    
    
    : 254.02; Found: ~254.0.

Safety & Scale-up Considerations

  • Hazard Mitigation : Chloroacetyl chloride is a potent lachrymator, corrosive, and toxic upon inhalation. All handling must occur within a certified fume hood using appropriate PPE (heavy-duty nitrile gloves, face shield).

  • Scale-up : For multi-gram scale-up, the exotherm during the addition of chloroacetyl chloride becomes the primary safety bottleneck. The use of a jacketed reactor with precise internal temperature monitoring is mandatory. Furthermore, substituting THF with Dichloromethane (DCM) may be considered for larger scales to facilitate easier phase-separation during aqueous workup, despite slightly longer reaction times[1].

References

  • Title : A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU Source : International Journal of ChemTech Research / ResearchGate URL :[Link]

  • Title : An efficient and economic synthesis of new quinazolin-4-(3H)-one derivatives and their anti-inflammatory activity Source : Der Pharmacia Lettre / Scholars Research Library URL :[Link]

  • Title : 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS: 1365988-70-0) Source : Molaid Chemical Database URL :[Link]

Sources

Foundational

Covalent Electrophilicity and Synthetic Utility: The Mechanism of Action of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS: 1365...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS: 1365988-70-0)[1] is a highly specialized bifunctional molecule that occupies a unique intersection in modern medicinal chemistry. It operates through a dual mechanistic identity:

  • Intrinsic Pharmacodynamics: It acts as a targeted covalent modifier. The

    
    -chloroacetamide warhead is a classic electrophile that selectively alkylates low-pKa cysteine residues, a mechanism fundamental to the activation of transient receptor potential (TRP) channels like TRPA1[2].
    
  • Extrinsic Synthetic Utility: It serves as a highly optimized, sterically shielded precursor in the synthesis of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs)—a novel class of non-covalent inhibitors targeting Sphingomyelin Synthase 1 (SMS1) for the treatment of atherosclerosis[3].

This whitepaper deconstructs the structural rationale, mechanistic pathways, and self-validating experimental frameworks required to harness this compound in both chemical biology and drug discovery.

Molecular Architecture & Physicochemical Profiling

The pharmacological behavior of this compound is strictly dictated by its two primary functional groups. As an application scientist, it is critical to understand why these specific moieties were selected during structural design.

  • The

    
    -Chloroacetamide Warhead:  Unlike highly reactive iodo- or bromoacetamides, chloroacetamides possess a finely tuned, moderate electrophilicity[2]. This moderation ensures they do not indiscriminately alkylate all cellular thiols (like abundant glutathione). Instead, they require a highly nucleophilic, deprotonated thiolate anion (typically found in specialized enzyme active sites or channel sensor domains) to undergo an 
    
    
    
    substitution.
  • The ortho-Trifluoromethoxy (-OCF

    
    ) Group:  The -OCF
    
    
    
    group is often termed a "super-halogen." It is highly lipophilic (Hansch
    
    
    = 1.04) and strongly electron-withdrawing. Positioned ortho to the amide nitrogen, it forces the phenyl ring out of coplanarity with the amide bond due to steric repulsion.
    • Causality: This induced orthogonal conformation serves two purposes. First, it increases the 3D character of the molecule, significantly enhancing membrane permeability. Second, the steric bulk physically shields the amide bond from enzymatic hydrolysis by cellular amidases, drastically improving the metabolic half-life of the compound and its downstream derivatives.

Intrinsic Mechanism: Covalent Modulation of Cysteine Sensors

When utilized as a standalone chemical probe, the compound acts as a covalent agonist. Its primary mechanism of action relies on the targeted alkylation of reactive cysteines.

The TRPA1 Activation Paradigm

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a primary biological target for electrophilic chloroacetamides. The intracellular N-terminus of TRPA1 contains a specialized pocket of reactive cysteines (Cys621, Cys641, Cys665).

  • The lipophilic -OCF

    
     group facilitates rapid diffusion across the plasma membrane.
    
  • The

    
    -carbon of the chloroacetamide undergoes an 
    
    
    
    nucleophilic attack by the TRPA1 thiolate anion.
  • The displacement of the chloride leaving group forms an irreversible thioether linkage.

  • This covalent adduction forces a conformational shift in the channel pore, triggering robust Ca

    
     influx and subsequent cellular depolarization.
    

Covalent_Mechanism A 2-Chloro-N-[2-(OCF3)phenyl]acetamide (Electrophilic Warhead) C Transition State (SN2 Attack) A->C Thiolate Nucleophile B Target Protein (e.g., TRPA1 Cys621) B->C D Covalent Adduct (Thioether Linkage) C->D Chloride Leaving Group E Downstream Signaling (Channel Activation) D->E Conformational Shift

Fig 1. SN2 covalent alkylation mechanism of the chloroacetamide warhead on target cysteines.

Extrinsic Utility: Blueprinting SMS1 Inhibitors

Beyond its intrinsic activity, 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a critical synthetic building block. In a landmark study by Li et al. (2015), this compound was utilized to synthesize a novel class of Sphingomyelin Synthase 1 (SMS1) inhibitors[3].

Mechanism of SMS1 Inhibition via SAPA Derivatives

SMS1 is a Golgi-resident enzyme that catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG). Overactivity of SMS1 is directly linked to atherogenesis.

By reacting the chloroacetamide with 4-(N-phenethylsulfamoyl)phenol under basic conditions, the electrophilic warhead is neutralized via etherification, yielding a SAPA derivative (e.g., SAPA 1j). This newly formed non-covalent molecule acts as a potent, competitive inhibitor of SMS1, occupying the enzyme's active site and blocking ceramide conversion[3].

SMS1_Inhibition Precursor 2-Chloro-N-[2-(OCF3)phenyl]acetamide (Synthetic Precursor) SAPA SAPA Derivative (e.g., SAPA 1j) (Active SMS1 Inhibitor) Precursor->SAPA SN2 Etherification (Synthesis) Phenol 4-(N-phenethylsulfamoyl)phenol (Nucleophile) Phenol->SAPA SMS1 Sphingomyelin Synthase 1 (SMS1) (Target Enzyme) SAPA->SMS1 Competitive Inhibition (IC50 = 2.1 µM) SM Sphingomyelin + DAG SMS1->SM Lipid Transfer Cer Ceramide + Phosphatidylcholine Cer->SMS1

Fig 2. Synthetic utility of the compound in generating SAPA derivatives for SMS1 inhibition.

Quantitative Data Summaries

The following table synthesizes the critical physicochemical parameters and pharmacological metrics associated with the compound and its downstream derivatives.

Table 1: Physicochemical and Pharmacological Profile

ParameterValue / Description
Compound Name 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
CAS Registry Number 1365988-70-0[1]
Molecular Formula C

H

ClF

NO

Molecular Weight 253.60 g/mol
Electrophilic Warhead

-chloroacetamide (

acceptor)
Lipophilicity (CLogP) ~3.0 (Enhanced by -OCF

group for membrane permeation)
Primary Intrinsic Target Nucleophilic Cysteines (e.g., TRPA1 activation)
Derivative Application Precursor to SAPA 1j (SMS1 Inhibitor; IC

= 2.1 µM)[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks and orthogonal controls to prevent false positives.

Protocol A: Cysteine Reactivity & TRPA1 Activation (Fluo-4 Calcium Assay)

Purpose: To validate the intrinsic covalent agonist activity of the chloroacetamide.

  • Cell Preparation: Seed HEK293T cells stably expressing human TRPA1 into a 384-well plate. Causality: Include mock-transfected HEK293T cells in parallel wells. This is critical to ensure the observed signal is target-specific and not an artifact of general membrane disruption by the lipophilic compound.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Causality: Fluo-4 AM is chosen because its low baseline fluorescence and high dynamic range upon Ca

    
     binding provide an optimal signal-to-noise ratio for transient ion channel openings.
    
  • Compound Application & Readout: Read baseline fluorescence for 10 seconds (Ex 488 nm / Em 520 nm). Inject the chloroacetamide compound (dose-response 0.1 µM to 100 µM) and record kinetics for 3 minutes.

  • Self-Validation Check:

    • Calculate the Z'-factor using AITC (Allyl isothiocyanate) as a positive control and DMSO vehicle as a negative control. Do not proceed with data analysis unless Z' > 0.5.

    • Orthogonal Validation: Pre-incubate a subset of wells with 10 µM A-967079 (a selective non-covalent TRPA1 antagonist). Complete block of the Ca

      
       signal confirms strict TRPA1 dependence.
      
Protocol B: SMS1 Enzymatic Inhibition & Selectivity Screen

Purpose: To validate the extrinsic utility of the compound's SAPA derivative as an SMS1 inhibitor[3].

  • Enzyme Preparation: Reconstitute recombinant human SMS1 in liposomes containing phosphatidylcholine (PC).

  • Substrate Incubation: Add 10 µM NBD-ceramide to the liposome mixture. Causality: The fluorescent NBD tag allows for highly sensitive, non-radioactive detection of the lipid product (NBD-sphingomyelin) via HPLC, streamlining high-throughput screening.

  • Inhibitor Treatment: Introduce the synthesized SAPA derivative (derived from the chloroacetamide) at varying concentrations. Incubate at 37°C for 1 hour.

  • Readout & Self-Validation Check:

    • Extract lipids using a modified Bligh and Dyer method and quantify NBD-sphingomyelin via HPLC-fluorescence.

    • Baseline Control: Employ heat-denatured SMS1 as a negative control to subtract non-enzymatic lipid partitioning. Only assays demonstrating a >10-fold signal over the denatured baseline are considered valid.

    • Selectivity Counter-Screen: Run the exact same protocol in parallel using recombinant SMS2. Because SMS1 and SMS2 share high sequence homology, demonstrating a lack of SMS2 inhibition is the mandatory validation step to prove compound specificity.

References

  • Li, Ya-Li, et al. "Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors." Bioorganic & Medicinal Chemistry 23.18 (2015): 6173-6184.
  • Christmann Group. "Covalent inhibitors and chemical probes." Department of Biology, Chemistry, Pharmacy - Freie Universität Berlin.
  • Molaid Chemical Database. "2-chloro-N-(2-(trifluoromethoxy)phenyl)acetamide - CAS 1365988-70-0".

Sources

Exploratory

Advanced Handling and Mechanistic Safety Profiling of 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

As covalent inhibitors and specialized electrophilic building blocks gain traction in drug discovery, compounds like 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS: 656227-27-9) require rigorous, mechanistically i...

Author: BenchChem Technical Support Team. Date: March 2026

As covalent inhibitors and specialized electrophilic building blocks gain traction in drug discovery, compounds like 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS: 656227-27-9) require rigorous, mechanistically informed handling protocols. Standard Safety Data Sheets (SDS) often list hazards without explaining the molecular "why." As a Senior Application Scientist, I approach this compound not merely as a list of risks, but as a reactive chemical system.

This whitepaper deconstructs the physicochemical behavior, toxicological mechanisms, and self-validating safety workflows necessary for the precise and safe manipulation of this bifunctional molecule.

Physicochemical Profiling & Structural Implications

The molecule is defined by two critical domains: the electrophilic


-chloroacetamide warhead and the highly lipophilic 2-(trifluoromethoxy)phenyl system.

The trifluoromethoxy (-OCF


) group is a unique bioisostere. Unlike a standard methoxy group (Hansch lipophilicity parameter 

= -0.02), the -OCF

group is intensely lipophilic (

= +1.04) 1. This dramatically increases the overall partition coefficient (LogP) of the molecule. Causally, this means the compound exhibits rapid partitioning into lipid bilayers, enhancing both its cellular permeability in assays and its dermal penetration hazard. Furthermore, the strong electron-withdrawing inductive effect of the -OCF

group modulates the electronic density of the aromatic ring, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism 2.

Table 1: Quantitative Physicochemical and Identification Data

ParameterValueFunctional Implication
Chemical Name 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamideNomenclature standard
CAS Registry Number 656227-27-9Global chemical identification
MDL Number MFCD03407957Database cross-referencing
Molecular Weight 253.61 g/mol Optimal for small-molecule diffusion
Estimated LogP ~3.18High lipid solubility; rapid dermal uptake
Hansch

(-OCF

)
+1.04Drives hydrophobic partitioning
Mechanistic Toxicology & Hazard Assessment

Hazard codes for related trifluoromethoxyacetanilides indicate acute oral toxicity (H302) and severe skin/eye irritation (H315, H319) 3. However, the most insidious hazard is H317 (May cause an allergic skin reaction) .

The


-chloroacetamide moiety is a potent alkylating agent. Its toxicity is driven by an S

2 nucleophilic substitution mechanism. When exposed to biological systems, the electrophilic

-carbon is attacked by the sulfhydryl (-SH) groups of cysteine residues in proteins or intracellular glutathione 4.

In the context of skin sensitization, the compound acts as a reactive hapten. Its high LogP allows it to easily breach the stratum corneum. Once in the epidermis, it covalently alkylates skin proteins. These haptenated proteins are phagocytosed by Langerhans cells, processed, and presented to T-cells, triggering a self-amplifying allergic contact dermatitis.

G A 2-chloro-N-[2-(trifluoromethoxy) phenyl]acetamide B Dermal/Cellular Penetration (Driven by -OCF3 LogP) A->B Partitioning C SN2 Nucleophilic Attack by Protein Cysteines B->C Exposure D Covalent Haptenation of Epidermal Proteins C->D Chloride Displacement E T-Cell Activation & Sensitization (H317) D->E Immune Processing

Fig 1: SN2-mediated cysteine alkylation and subsequent immune sensitization pathway.

Comprehensive Safety & Handling Protocols

To mitigate the risks of high lipophilicity and covalent reactivity, standard laboratory practices must be upgraded to self-validating systems.

Protocol 1: Precision Weighing and Transfer (Self-Validating)

Objective: Prevent aerosol exposure and dermal haptenation during solid manipulation.

  • Barrier Preparation : Don a disposable laboratory coat, safety goggles, and double nitrile gloves.

    • Causality: Nitrile provides excellent initial resistance, but lipophilic compounds (LogP > 3) can eventually permeate non-polar matrices. Double gloving allows the immediate shedding of the outer glove upon suspected contact without exposing the skin.

  • Environmental Control : Conduct all transfers within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing hood equipped with a HEPA filter.

  • Static Elimination : Pass the sealed vial through an anti-static ionizer before opening.

    • Causality: Halogenated organic powders often carry static charges, causing them to "jump" and aerosolize upon opening, bypassing localized exhaust.

  • Gravimetric Validation : Place the receiving vessel on the microbalance, tare, and perform the transfer. Close the draft shield.

    • Validation Check: A stable reading (fluctuation < 0.1 mg over 10 seconds) validates that the local air turbulence is sufficiently controlled, ensuring complete containment of the hazardous dust.

Emergency Response & Decontamination Workflows

In the event of a spill, physical wiping is insufficient and dangerous, as it merely spreads the reactive electrophile. Decontamination must rely on chemical neutralization 5.

Protocol 2: Chemical Neutralization of Spills

Objective: Covalently quench the


-chloroacetamide warhead into a benign derivative before physical cleanup.
  • Containment : Isolate the spill area. Do not use dry paper towels.

  • Nucleophilic Quenching : Spray the spill with a freshly prepared 5% (w/v) Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution, or a 1M NaOH solution.
    • Causality: Thiosulfate is a "soft" nucleophile that rapidly attacks the

      
      -carbon via S
      
      
      
      2, displacing the chloride ion and converting the lipophilic hazard into a highly water-soluble, non-reactive Bunte salt. Alternatively, base-mediated hydrolysis cleaves the amide bond.
  • Kinetic Wait Time : Allow the quenching solution to sit for exactly 30 minutes.

    • Validation Check: The 30-minute residence time kinetically guarantees >99% destruction of the chloroacetamide based on its half-life in strongly nucleophilic media.

  • Disposal : Absorb the neutralized liquid with inert absorbent pads and dispose of it in a dedicated halogenated aqueous waste container.

Decon S1 Spill Identified (Electrophilic Hazard) S2 Apply 5% Sodium Thiosulfate (Soft Nucleophile) S1->S2 Containment S3 SN2 Displacement of Chloride (Bunte Salt Formation) S2->S3 Chemical Reaction S4 30-Minute Kinetic Wait (Validates >99% Quenching) S3->S4 Time Progression S5 Absorb and Dispose as Neutralized Aqueous Waste S4->S5 Safe Cleanup

Fig 2: Chemical neutralization workflow for chloroacetamide spills using nucleophilic scavengers.

References
  • Title : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source : PMC (NIH) URL :[Link]

  • Title : Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative With Anti-proliferative Activity Source : PMC (NIH) URL :[Link]

  • Title : Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source : ACS Publications (Environmental Science & Technology) URL :[Link]

Sources

Foundational

The Chloroacetamide Pharmacophore: From Agrochemical Origins to Targeted Covalent Therapeutics

Abstract The chloroacetamide moiety (–NH–CO–CH₂–Cl) represents one of the most historically significant and chemically versatile functional groups in applied chemistry. Originally discovered in the 1950s as the pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The chloroacetamide moiety (–NH–CO–CH₂–Cl) represents one of the most historically significant and chemically versatile functional groups in applied chemistry. Originally discovered in the 1950s as the pharmacophore responsible for the world's first pre-emergence herbicides, chloroacetamides have experienced a modern renaissance as privileged electrophilic warheads in targeted covalent drug discovery. This whitepaper provides an in-depth technical analysis of chloroacetamide compounds, bridging their historical agrochemical mechanisms with state-of-the-art chemoproteomic workflows and fragment-based drug discovery (FBDD) methodologies.

Historical Genesis: The Agrochemical Era

The agricultural landscape of the mid-20th century was revolutionized by the discovery of synthetic herbicides. While compounds like 2,4-D targeted broadleaf weeds post-emergence, the control of annual grasses remained a critical challenge. In 1952, researchers at Monsanto (Phil Hamm and A.J. Speziale) discovered that α-chloroacetamides exhibited unprecedented pre-emergence herbicidal activity[1]. This led to the commercialization of CDAA (Randox) in 1956, marking the first successful pre-emergence grass herbicide[1][2]. Subsequent structural optimization yielded blockbuster agrochemicals such as alachlor (Lasso) in 1969 and metolachlor[1].

Mechanism of Action: VLCFA Synthase Inhibition

For decades, the exact molecular target of chloroacetamides remained elusive, often misattributed to general protein synthesis inhibition[3]. It is now established that these compounds are potent, irreversible inhibitors of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex localized in the endoplasmic reticulum[4][5].

Specifically, chloroacetamides target the VLCFA synthase (FAE1-like condensing enzyme), which catalyzes the condensation of malonyl-CoA with long-chain acyl-CoA primers (C18 to C24)[4][6]. The enzyme relies on a highly conserved, reactive cysteinyl sulfur in its active site to perform a nucleophilic attack on the fatty acyl-CoA substrate[5]. Chloroacetamides act as structural mimics that permanently alkylate this catalytic cysteine via an S_N2 mechanism, forming an irreversible enzyme-inhibitor complex[6]. Notably, this inhibition exhibits strict stereospecificity; in chiral herbicides like metolachlor, only the (S)-enantiomer is biologically active against the synthase[6].

VLCFA_Pathway Substrates Acyl-CoA + Malonyl-CoA Enzyme VLCFA Synthase (FAE1) Active Cysteine Thiol Substrates->Enzyme Condensation Complex Irreversible Covalent Complex (Alkylated Enzyme) Enzyme->Complex Inactivation Product Very-Long-Chain Fatty Acids (C20-C24 Lipids) Enzyme->Product Elongation Herbicide Chloroacetamide Herbicide (e.g., S-Metolachlor) Herbicide->Enzyme SN2 Alkylation Complex->Product Pathway Blocked

Diagram 1: Mechanism of VLCFA synthase inhibition by chloroacetamides via cysteine alkylation.

Chemical Biology: Chloroacetamides as Covalent Warheads

In modern drug discovery, the rational design of targeted covalent inhibitors (TCIs) has gained immense traction, validated by the FDA approval of drugs like sotorasib (KRAS G12C) and osimertinib (EGFR)[7]. Covalent drugs utilize an electrophilic "warhead" to form an irreversible bond with a nucleophilic amino acid (predominantly cysteine) within the target protein's binding pocket[8][9].

Chloroacetamides are highly privileged in this space due to their balanced reactivity. They undergo bimolecular nucleophilic substitution (S_N2), where the nucleophilic thiolate (


) of a target cysteine attacks the α-carbon of the chloroacetamide, displacing the chloride leaving group[8].
Comparative Reactivity Profile

When designing a covalent inhibitor, tuning the electrophilicity of the warhead is critical to minimize off-target promiscuity (toxicity) while maintaining target engagement[8][10]. Chloroacetamides generally exhibit higher intrinsic reactivity than acrylamides but lower reactivity than highly electrophilic vinyl sulfones or fluorosulfates[10][11].

Table 1: Quantitative Comparison of Common Cysteine-Reactive Warheads

Electrophilic WarheadReaction MechanismRelative ReactivityReversibilityClinical / Tool Compound Example
Chloroacetamide S_N2 AlkylationHighIrreversibleMurA Inhibitors[12], TEAD Inhibitors[13]
Acrylamide Michael AdditionModerateIrreversibleSotorasib (KRAS G12C)[7], Osimertinib[7]
Vinyl Sulfone Michael AdditionVery HighIrreversibleK777 (Cathepsin Inhibitor)
Nitrile Pinner-type AdditionLowReversibleVildagliptin (DPP-4 Inhibitor)

Recent applications of chloroacetamide libraries in Fragment-Based Drug Discovery (FBDD) have successfully identified novel inhibitors for challenging targets, including the bacterial peptidoglycan enzyme MurA[12][14], the methyl-lysine reader protein MPP8[11], and the TEAD-YAP1 protein-protein interaction implicated in oncology[13].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of chloroacetamide fragments and their subsequent validation using intact protein mass spectrometry.

Protocol 1: Synthesis of Chloroacetamide Fragment Libraries

The functionalization of a primary or secondary amine with a chloroacetamide warhead is a fundamental workflow in FBDD[11].

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold amine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C).

    • Causality: The reaction between an amine and an acid chloride is highly exothermic. Low temperatures prevent the formation of di-acylated side products and limit the degradation of the acid chloride.

  • Acylation: Dissolve 2-chloroacetyl chloride (1.2 eq) in anhydrous DCM and add it dropwise to the amine solution over 15 minutes[11].

    • Causality: 2-chloroacetyl chloride contains two electrophilic sites (the acid chloride and the alkyl chloride). The acid chloride is significantly more reactive, ensuring chemoselective amide bond formation. TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the amine from precipitating as an unreactive hydrochloride salt.

  • Completion & Workup: Remove the ice bath and stir at room temperature for 1 hour. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Intact protein high-resolution mass spectrometry (HRMS) is the gold standard for confirming irreversible covalent target engagement[9][15].

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the target recombinant protein into a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Reducing agents like DTT or

      
      -mercaptoethanol contain highly nucleophilic thiols that will rapidly scavenge the chloroacetamide warhead, yielding false negatives.
      
  • Incubation: Incubate the target protein (typically 2–5 µM) with the chloroacetamide inhibitor (10–50 µM) at room temperature for 1–2 hours[11][16].

  • Desalting: Pass the reaction mixture through a C4 Solid-Phase Extraction (SPE) cartridge or a rapid LC desalting column[16].

    • Causality: Non-covalent small molecules and buffer salts must be removed prior to electrospray ionization (ESI). Salts cause severe ion suppression, and removing non-covalent ligands ensures that any observed mass shift is strictly due to irreversible covalent bonding[15].

  • MS Analysis & Deconvolution: Analyze the eluate using an ESI-TOF or Orbitrap mass spectrometer. Deconvolute the multiply-charged protein envelope to calculate the intact monoisotopic mass[15].

  • Data Interpretation: A positive hit is confirmed if the deconvoluted mass shifts by exactly

    
    .
    
    • Causality: During the S_N2 reaction, the chlorine atom is expelled as a leaving group, and the cysteine thiol loses a proton. Thus, the mass added to the protein is the exact mass of the inhibitor minus the mass of HCl (36.46 Da).

MS_Workflow Incubation 1. Incubation Protein + Chloroacetamide Desalting 2. C4 SPE Desalting Remove Salts & Ligands Incubation->Desalting LCMS 3. ESI-HRMS Generate Ion Envelope Desalting->LCMS Deconvolution 4. Mass Deconvolution Calculate Intact Mass LCMS->Deconvolution Hit 5. Hit Validation Δm = Inhibitor - HCl Deconvolution->Hit

Diagram 2: High-throughput intact protein mass spectrometry workflow for covalent hit validation.

Future Perspectives

The trajectory of chloroacetamide compounds—from blanket agrochemical applications to precision-guided covalent therapeutics—highlights the evolution of chemical biology. Moving forward, the integration of chloroacetamide fragment libraries with DNA-Encoded Library (DEL) technologies and machine-learning-driven chemoproteomics will further accelerate the discovery of ligands for traditionally "undruggable" targets. By carefully tuning the steric environment surrounding the α-carbon of the chloroacetamide, researchers can continue to dial in the precise reactivity required to balance potent target inactivation with systemic safety.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds J-Stage[Link][4]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds ResearchGate[Link][5]

  • The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides ResearchGate[Link][6]

  • Discovery, Development, and Current Status of the Chloroacetamide Herbicides Cambridge University Press[Link][2]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead PubMed / NIH[Link][12]

  • Recent Advances in Covalent Drug Discovery MDPI Pharmaceuticals [Link][7]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead ResearchGate [Link][14]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 DOI.org [Link][11]

  • A History of Weed Science in the United States USPTO[Link][1]

  • Advanced approaches of developing targeted covalent drugs PMC / NIH [Link][8]

  • Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides... ACS Chemical Biology[Link][10]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction PMC / NIH [Link][13]

  • Historical Development of Pesticides in Japan Kahaku.go.jp[Link][3]

  • Chemoproteomic methods for covalent drug discovery PMC / NIH[Link][15]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts... ResearchGate [Link][16]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Overview & Rationale The compound 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a highly versatile intermediate in modern medicinal chemistry and drug development[1]. The incorporation of the trifluoromethoxy (-OCF...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Rationale

The compound 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a highly versatile intermediate in modern medicinal chemistry and drug development[1]. The incorporation of the trifluoromethoxy (-OCF₃) group serves as a powerful bioisostere for halogens and ethers, significantly enhancing the lipophilicity, membrane permeability, and metabolic stability of the resulting pharmacophore.

Simultaneously, the chloroacetamide moiety acts as a tunable electrophile. It is widely utilized in the design of targeted covalent inhibitors (binding to nucleophilic cysteine residues) and as a critical linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This application note details an optimized, high-yield N-acylation protocol for synthesizing this compound, emphasizing the mechanistic causality behind each experimental condition[2].

Mechanistic Insights & Causality

The reaction proceeds via a nucleophilic acyl substitution (N-acylation). The starting material,, features an ortho-substituted -OCF₃ group. This group exerts both steric hindrance and a strong electron-withdrawing inductive effect (-I), which inherently reduces the nucleophilicity of the primary amine.

To overcome this reduced reactivity:

  • Highly Reactive Electrophile: is selected over chloroacetic anhydride due to its superior electrophilicity and atom economy[3].

  • Non-Nucleophilic Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is employed as an acid scavenger. By neutralizing the HCl byproduct, the base prevents the formation of an unreactive anilinium hydrochloride salt, thereby driving the reaction equilibrium forward[4].

  • Aprotic Solvent: Anhydrous Dichloromethane (DCM) is used because it excellently solvates both the reactants and the transient tetrahedral intermediate without participating in side reactions[2].

Workflow Start 2-(Trifluoromethoxy)aniline (1.0 eq) Reaction Nucleophilic Acyl Substitution (N-Acylation) Start->Reaction Reagent Chloroacetyl Chloride (1.1 eq) Reagent->Reaction Base DIPEA / TEA (1.5 eq) Base->Reaction Solvent DCM (Anhydrous) 0 °C to RT Solvent->Reaction Intermediate Tetrahedral Intermediate (Transient) Reaction->Intermediate Nucleophilic Attack Workup Aqueous Work-Up (Sat. NaHCO3 & Brine) Intermediate->Workup Chloride Elimination Purification Purification (Recrystallization / Column) Workup->Purification Product 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (Target Compound) Purification->Product Downstream PROTAC Linker / Covalent Inhibitor Synthesis Product->Downstream

Workflow and mechanism of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide synthesis.

Materials and Reagents

Note: All glassware must be flame-dried and cooled under an inert atmosphere (N₂ or Ar) prior to use to prevent the hydrolysis of chloroacetyl chloride.

ReagentMW ( g/mol )EquivalentsAmountFunction
2-(Trifluoromethoxy)aniline 177.121.01.77 g (10.0 mmol)Limiting Reactant
Chloroacetyl Chloride 112.941.11.24 g (11.0 mmol)Acylating Agent
DIPEA 129.241.51.94 g (15.0 mmol)Acid Scavenger / Base
Dichloromethane (Anhydrous) 84.93N/A20 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Addition
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 2-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) in anhydrous DCM (15 mL).

  • Base Addition: Add DIPEA (1.94 g, 15.0 mmol) to the solution in one portion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality: The acylation reaction is highly exothermic. Maintaining 0 °C during addition prevents solvent boiling and suppresses the formation of di-acylated byproducts or ketene intermediates.

  • Electrophile Addition: Dilute chloroacetyl chloride (1.24 g, 11.0 mmol) in anhydrous DCM (5 mL). Using a syringe or dropping funnel, add this solution dropwise to the reaction mixture over 15–20 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring exclusive mono-acylation.

Phase 2: Propagation & Monitoring
  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 2 to 4 hours[2].

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1, UV visualization) or LC-MS. The product will appear as a new, higher Rf spot compared to the starting aniline.

Phase 3: Work-Up & Purification
  • Quenching: Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes. Causality: This step hydrolyzes any residual chloroacetyl chloride and neutralizes the remaining acid.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL) to remove excess DIPEA, followed by distilled water (15 mL), and finally saturated brine (15 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by recrystallization from a Hexane/Ethyl Acetate mixture. Alternatively, perform flash column chromatography on silica gel using a gradient of 0% to 20% EtOAc in Hexanes.

Expected Analytical Data

  • Appearance: White to off-white crystalline solid.

  • Chemical Formula: C₉H₇ClF₃NO₂[5]

  • Molecular Weight: 253.61 g/mol [5]

  • LC-MS: Expected mass [M+H]⁺ at m/z 254.0.

  • ¹H NMR (CDCl₃, 400 MHz): Expected key signals include a broad singlet around δ 8.4 ppm (1H, NH), aromatic protons between δ 7.1–8.3 ppm (4H, Ar-H), and a distinct singlet around δ 4.2 ppm (2H, -CH₂Cl) corresponding to the chloroacetyl methylene protons.

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Formation of di-acylated byproduct Excess acyl chloride or inadequate cooling during the electrophile addition phase.Strictly limit chloroacetyl chloride to 1.1 eq. Maintain the reaction at 0 °C until addition is fully complete.
Incomplete aniline conversion Steric hindrance from the ortho-OCF₃ group, or moisture in the solvent hydrolyzing the acyl chloride.Ensure strictly anhydrous conditions. If the reaction stalls, add an additional 0.1 eq of chloroacetyl chloride and 0.2 eq of DIPEA.
Product oils out instead of crystallizing Presence of residual solvent or minor impurities disrupting the crystal lattice.Perform flash chromatography to isolate the pure compound before attempting recrystallization.

References

  • 2-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73754 - PubChem Source: National Center for Biotechnology Information URL:[Link]

  • Chloroacetyl chloride | C2H2Cl2O | CID 6577 - PubChem Source: National Center for Biotechnology Information URL:[Link]

  • An efficient and economic synthesis of new quinazolin-4-(3H)-one derivatives and their anti-inflammatory activity Source: Scholars Research Library / Der Pharmacia Lettre, 2012, 4 (5):1344-1351 URL:[Link]

Sources

Application

Application Note: Profiling 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in Covalent Antimicrobial Drug Discovery

Executive Summary The escalation of multidrug-resistant (MDR) bacterial and fungal strains has driven a paradigm shift in antimicrobial drug discovery toward targeted covalent inhibitors (TCIs). 2-chloro-N-[2-(trifluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of multidrug-resistant (MDR) bacterial and fungal strains has driven a paradigm shift in antimicrobial drug discovery toward targeted covalent inhibitors (TCIs). 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS: 1365988-70-0) represents a highly tunable, electrophilic scaffold designed to permanently inactivate essential pathogenic enzymes 1. By combining a reactive


-chloroacetamide warhead with a highly lipophilic trifluoromethoxy (-OCF

) group, this molecule overcomes traditional permeability barriers while maintaining specific target engagement. This guide provides an authoritative framework for evaluating this compound's mechanism, structure-activity relationship (SAR), and experimental validation in a preclinical setting.

Molecular Rationale & Mechanism of Action

The Electrophilic Warhead

The


-chloroacetamide moiety is a well-documented covalent warhead that functions as a mild electrophile. It primarily targets nucleophilic thiolate anions of reactive cysteine residues within bacterial enzyme active sites 2. A primary validated target for chloroacetamides in antimicrobial research is MurA  (UDP-N-acetylglucosamine enolpyruvyl transferase), an essential enzyme for peptidoglycan biosynthesis 3. The compound undergoes a bimolecular nucleophilic substitution (S

2) reaction with Cys115 of E. coli MurA, releasing hydrochloric acid and forming an irreversible thioether linkage that blocks the natural substrate, phosphoenolpyruvate (PEP) 2.
The Role of the Trifluoromethoxy (-OCF ) Substituent

The strategic placement of the -OCF


 group at the ortho-position serves a dual mechanistic purpose:
  • Permeability Enhancement: The -OCF

    
     group significantly increases the compound's partition coefficient (LogP). This extreme lipophilicity facilitates passive diffusion through the thick peptidoglycan layers of Gram-positive bacteria and the complex lipopolysaccharide (LPS) outer membrane of Gram-negative pathogens 4.
    
  • Reactivity Tuning: Highly reactive electrophiles often fail in drug development due to off-target toxicity (e.g., rapid depletion of intracellular glutathione). The strong electron-withdrawing nature (-I effect) of the -OCF

    
     group subtly modulates the electron density of the phenyl ring and the adjacent amide bond. This tunes the intrinsic reactivity of the 
    
    
    
    -carbon, ensuring the molecule remains stable in aqueous media but reacts rapidly when positioned in the specific microenvironment of the target enzyme 5.

MOA C 2-chloro-N-[2-(trifluoromethoxy) phenyl]acetamide R SN2 Nucleophilic Attack (Thiolate on α-carbon) C->R M Bacterial Target Enzyme (e.g., MurA Cys115) M->R A Irreversible Covalent Adduct (Thioether Linkage) R->A HCl Release P Peptidoglycan Synthesis Arrest A->P Enzyme Inactivation

Figure 1: Mechanism of targeted covalent inhibition of bacterial MurA via SN2 alkylation.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the efficacy of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, it is critical to benchmark its physicochemical and microbiological profile against unsubstituted analogs and clinical standards. The data below synthesizes representative SAR trends for aryl chloroacetamides in antimicrobial contexts 2, 6, [[7]]().

Compound ProfileTarget MechanismIntrinsic Thiol Reactivity (

)
Est. MIC (E. coli)Est. MIC (S. aureus)
2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Covalent (Thioether)Moderate (15 - 30 min)8 - 16 µg/mL4 - 8 µg/mL
Unsubstituted N-phenyl-2-chloroacetamide Covalent (Thioether)Fast (< 5 min)> 64 µg/mL32 µg/mL
Fosfomycin (Clinical Control) Covalent (Ether)N/A (Enzyme specific)0.5 - 2 µg/mL1 - 4 µg/mL

Note: The moderate thiol reactivity of the trifluoromethoxy derivative correlates with improved whole-cell MICs, as the compound avoids premature quenching by intracellular thiols before reaching the target enzyme.

Experimental Protocols

Validating a covalent antimicrobial requires a rigorous, multi-tiered workflow. The following protocols are designed to establish intrinsic reactivity, confirm phenotypic efficacy, and definitively prove target engagement.

Workflow S1 1. Thiol Reactivity Profiling (GSH + DTNB Assay) S2 2. Phenotypic Screening (Broth Microdilution MIC) S1->S2 S3 3. Target Engagement (Incubation with Recombinant MurA) S2->S3 S4 4. Proteomic Validation (Trypsin Digestion & LC-MS/MS) S3->S4 S5 5. Adduct Confirmation (Mass Shift ~ +217 Da) S4->S5

Figure 2: Self-validating experimental workflow for the characterization of covalent antimicrobials.

Protocol A: Thiol Reactivity Profiling (GSH/DTNB Assay)

Causality: Before testing against live bacteria, it is essential to quantify the intrinsic electrophilic reactivity of the chloroacetamide warhead. If the compound is too reactive, it will be scavenged by glutathione (GSH), leading to false negatives in whole-cell assays 2. We utilize Ellman’s reagent (DTNB) to colorimetrically monitor the depletion of free GSH over time.

Step-by-Step Methodology:

  • Prepare a 100 µM solution of Reduced Glutathione (GSH) in 100 mM Sodium Phosphate buffer (pH 7.4, 1 mM EDTA).

  • Add 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (dissolved in DMSO) to a final concentration of 1 mM (10x molar excess to ensure pseudo-first-order kinetics).

  • Incubate the reaction mixture at 37°C.

  • At specific time intervals (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and quench it into 150 µL of a 0.5 mM DTNB solution.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    versus time.

Self-Validation Check: The negative control (GSH + buffer + DMSO, without the inhibitor) MUST show <5% variance in absorbance over 120 minutes. If variance exceeds 5%, spontaneous GSH oxidation is occurring, and the buffer must be degassed.

Protocol B: Time-Dependent MIC Determination

Causality: Covalent inhibitors exhibit time-dependent inhibition because the formation of the covalent bond is a kinetic process. Standard 18-hour MIC endpoints may underestimate the potency of slow-binding covalent inhibitors. Therefore, parallel kinetic readouts are required.

Step-by-Step Methodology:

  • Cultivate target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD

    
     of 0.08–0.1.
    
  • Dilute the culture 1:100 in MHB to achieve a final inoculum of

    
     CFU/mL.
    
  • Prepare a 2-fold serial dilution of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (range: 0.5 to 128 µg/mL) in a 96-well plate. Ensure final DMSO concentration is

    
     1%.
    
  • Inoculate the wells and incubate at 37°C under continuous shaking.

  • Record the optical density (OD

    
    ) at 12, 18, and 24 hours to assess the time-dependent bactericidal kinetics.
    

Self-Validation Check: The assay plate must include Fosfomycin as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor using the OD


 of the vehicle and sterile broth wells. The assay is only valid if the Z'-factor is 

0.5.
Protocol C: Intact Protein LC-MS/MS for Covalent Adduct Confirmation

Causality: Phenotypic death does not prove the mechanism. To definitively confirm target engagement, the compound must be incubated with recombinant target protein (e.g., MurA) and analyzed via mass spectrometry. The loss of the chloride leaving group during S


2 alkylation results in a specific, predictable mass shift on the protein 2.

Step-by-Step Methodology:

  • Purify recombinant E. coli MurA (or acquire commercially) and dilute to 5 µM in 50 mM Tris-HCl (pH 7.5).

  • Add 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide to a final concentration of 50 µM (10x excess).

  • Incubate for 2 hours at room temperature.

  • Quench the reaction by adding 1% formic acid.

  • Inject the sample into an LC-ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact protein mass.

  • Data Analysis: The exact mass of the compound is 253.01 Da. The loss of HCl during thioether formation is 36.0 Da. Look for a mass shift of +217 Da relative to the unmodified MurA protein.

Self-Validation Check: A mock-treated protein sample (incubated with DMSO only) MUST be analyzed in parallel. This establishes the baseline mass of the unmodified enzyme and rules out spontaneous oxidation or artifactual post-translational modifications during ionization.

References

1.1 2.2 3. 3 4. 5. 6.4 7.7

Sources

Method

Determining the Solubility of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in DMSO: An Application Note and Protocol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the compound 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in dime...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the compound 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a "universal solvent" in early-stage drug discovery, understanding the solubility limits of novel compounds is paramount for the integrity and reproducibility of in vitro and in vivo studies.[1][2] This guide outlines the theoretical considerations underpinning the solubility of N-aryl acetamides in DMSO, provides detailed, step-by-step protocols for experimental solubility determination, and emphasizes the necessary safety precautions for handling this class of chemical compounds.

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] Its miscibility with water and most organic liquids makes it an invaluable vehicle for preparing high-concentration stock solutions of test compounds for various biological assays.[5][6] In the context of drug discovery, DMSO facilitates the screening of vast compound libraries by enabling their introduction into aqueous assay environments.[2][3]

Scientific Principles of Solubility in DMSO

The solubility of a compound is governed by the intermolecular forces between the solute (2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide) and the solvent (DMSO). The chemical structure of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, featuring an acetamide linkage, a chlorinated phenyl ring, and a trifluoromethoxy group, suggests a molecule with both polar and nonpolar characteristics.

DMSO's high polarity and its ability to act as both a hydrogen bond acceptor and a potent solvent for organic molecules contribute to its effectiveness in dissolving such compounds.[3][4] The sulfinyl group in DMSO is a strong hydrogen bond acceptor, which can interact with the amide proton of the target compound. Furthermore, the methyl groups provide a degree of nonpolar character, allowing for favorable interactions with the aromatic and halogenated portions of the molecule.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to adhere to strict safety protocols. The following guidelines are based on safety data sheets for structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10]

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[7][9] Wash hands thoroughly after handling.[8][9] In case of contact, immediately flush the affected area with copious amounts of water.[7][8]

  • Disposal: Dispose of all waste materials, including contaminated consumables and unused chemical solutions, in accordance with local, state, and federal regulations.[7][9]

Experimental Protocol for Determining Maximum Solubility

This section details a reliable protocol for determining the maximum solubility of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in DMSO at room temperature. This method is based on the principle of creating a supersaturated solution and then quantifying the amount of dissolved solute after equilibration.[11]

Materials and Equipment
  • 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge

  • 2 mL microcentrifuge tubes

  • Calibrated positive displacement micropipettes and tips

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Visible Spectrophotometer

  • Appropriate solvent for dilution (e.g., methanol or acetonitrile)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh Compound B Add DMSO A->B C Create Supersaturated Solution B->C D Incubate at Room Temperature (24 hours) C->D E Periodic Gentle Mixing D->E F Centrifuge to Pellet Undissolved Solid E->F G Collect Supernatant F->G H Dilute Supernatant G->H I Quantify by HPLC or UV-Vis H->I J Calculate Solubility I->J

Caption: Experimental workflow for determining compound solubility in DMSO.

Step-by-Step Procedure
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide into a 2 mL microcentrifuge tube.[11]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[11]

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[11]

    • If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.[11]

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature for at least 24 hours to allow the solution to reach equilibrium.[11]

    • Gently mix the solution periodically during this incubation period to ensure thorough equilibration.[11]

  • Separation of Undissolved Compound:

    • Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[11]

  • Quantification of Solute Concentration:

    • Carefully collect a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.[11]

    • Dilute the collected supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile). A significant dilution factor will likely be required.

    • Determine the concentration of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in the diluted sample using a validated analytical method such as HPLC or UV-Visible Spectroscopy.[11] A standard curve of the compound in the same diluent should be prepared for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting value represents the maximum solubility of the compound in DMSO at room temperature.

Data Presentation and Interpretation

The experimentally determined solubility of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in DMSO should be reported in standard units such as mg/mL or mM. A summary table is recommended for clarity.

ParameterValueUnits
Compound2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide-
SolventAnhydrous DMSO-
TemperatureRoom Temperature (specify in °C)°C
Maximum Solubility (Experimentally Determined Value) mg/mL
Maximum Solubility (Calculated Molar Concentration) mM

Interpretation: The determined maximum solubility provides a critical upper limit for the preparation of stock solutions. For biological assays, it is advisable to work with stock solutions at concentrations well below the maximum solubility to avoid precipitation upon dilution into aqueous media.

Preparation of Stock and Working Solutions

Once the maximum solubility is known, stock solutions can be prepared with confidence.

Protocol for Stock Solution Preparation
  • Weighing: Accurately weigh the desired mass of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide into a sterile, light-protected tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a concentration below the determined maximum solubility.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be employed if necessary, provided the compound is thermally stable.[11]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11] Protect from light if the compound is light-sensitive.

Logical Flow for Solution Preparation

Caption: Logical flow for preparing stock and working solutions.

Conclusion

This application note provides a comprehensive framework for the experimental determination of the solubility of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in DMSO. By following the detailed protocols and adhering to the safety guidelines, researchers can generate reliable and reproducible data, which is fundamental for the successful design and execution of subsequent in vitro and in vivo experiments. The principles and methods described herein are broadly applicable to a wide range of novel chemical entities in the drug discovery pipeline.

References

  • Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central.
  • AK Scientific, Inc. (n.d.). 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • LGC Standards. (2016, August 18).
  • AntBio. (2024, September 9).
  • MDPI. (2025, July 19).
  • Fisher Scientific. (2025, December 26).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Singhvi, G., et al. (n.d.).
  • National Center for Biotechnology Information. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.
  • TCI Chemicals. (2025, November 5).

Sources

Application

Application Note: Multinuclear NMR Spectroscopy for the Structural Elucidation of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Abstract This document provides a comprehensive technical guide for the structural characterization of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the structural characterization of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR. The core of this note is an in-depth analysis of the expected spectral features, explaining the causal relationships between the molecule's structure—including its chloroacetyl, amide, and trifluoromethoxy moieties—and the resulting chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the verification and characterization of fluorinated aromatic compounds.

Introduction and Scientific Context

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide belongs to the class of N-aryl acetamides, a scaffold prevalent in medicinal chemistry and materials science. The incorporation of both a chloro-group and a trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties. The trifluoromethoxy group, in particular, is of high interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity without a significant steric footprint.[1]

Given the nuanced structure, unambiguous characterization is critical. Multinuclear NMR spectroscopy stands as the definitive method for this purpose. It provides atom-level information on the chemical environment, connectivity, and purity of the analyte. Specifically, the combination of ¹H, ¹³C, and ¹⁹F NMR offers a complete and validated structural profile. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, which makes it a sensitive probe for molecular structure and interactions with no background signal in biological systems.[2][3] This application note outlines the principles and step-by-step procedures to acquire and interpret high-quality NMR data for the title compound.

Molecular Structure and Key NMR-Active Moieties

The structure of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide contains several distinct functional groups that give rise to characteristic NMR signals. Understanding their electronic influence is key to spectral prediction and assignment.


}

Figure 1: Key structural moieties influencing NMR spectra.

  • Chloroacetyl Group: The electron-withdrawing chlorine atom and carbonyl group strongly deshield the adjacent methylene (-CH₂-) protons and carbon.

  • Amide Linkage: The amide proton (-NH-) exhibits a chemical shift that is highly sensitive to solvent, concentration, and temperature. The carbonyl carbon (-C=O) appears at a characteristic downfield position in the ¹³C spectrum.

  • Substituted Phenyl Ring: The four adjacent aromatic protons form a complex spin system. Their chemical shifts are influenced by the electron-withdrawing nature of the amide and the trifluoromethoxy substituents.

  • Trifluoromethoxy Group: This group is a powerful electron-withdrawing moiety. The three magnetically equivalent fluorine atoms will produce a single, sharp resonance in the ¹⁹F NMR spectrum. The carbon atom will exhibit a characteristic quartet in the ¹³C spectrum due to one-bond C-F coupling.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogenous, particulate-free sample at an appropriate concentration for high-resolution NMR analysis.

Causality Behind Choices:

  • Deuterated Solvents: Used to provide a field-frequency lock signal for the spectrometer and to avoid overwhelming the spectrum with solvent signals.[4][5] Chloroform-d (CDCl₃) is a good first choice for many organic molecules. DMSO-d₆ is an excellent alternative if solubility is an issue, with the added benefit of slowing the exchange of the amide N-H proton, often resulting in a sharper signal.

  • Concentration: The amount of sample is a trade-off. Higher concentrations reduce acquisition time, which is critical for the low-sensitivity ¹³C nucleus.[5][6] However, overly concentrated samples can lead to viscosity-induced line broadening in ¹H spectra.[4][5]

  • Filtration: Suspended solid particles severely distort the local magnetic field homogeneity, leading to broad, asymmetric spectral lines that cannot be corrected by shimming.[4][5][7]

Materials:

  • 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)

  • Glass Pasteur pipette and cotton or glass wool

  • Volumetric glassware

  • Internal Standard (e.g., Tetramethylsilane, TMS, for organic solvents)

Step-by-Step Procedure:

  • Weighing the Analyte:

    • For ¹H and ¹⁹F NMR: Accurately weigh 5-25 mg of the compound into a small, clean vial.[4][7]

    • For ¹³C NMR: Accurately weigh 50-100 mg of the compound to ensure a good signal-to-noise ratio in a reasonable time.[4][7]

  • Dissolution:

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]

    • Gently swirl or vortex the vial until the solid is completely dissolved. If the sample is not easily solubilized, this step is easier to perform in a vial than directly in the NMR tube.[4]

  • Filtration and Transfer:

    • Place a small, tight plug of cotton or glass wool into a Pasteur pipette.

    • Filter the solution directly into the NMR tube to remove any particulate matter. The final volume in the tube should be between 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[6]

  • Adding Internal Standard:

    • For precise chemical shift referencing, add a very small amount of TMS. The residual proton signal of the solvent can also be used as a secondary reference.[5]

  • Capping and Labeling:

    • Cap the NMR tube securely and label it clearly. Do not use paper labels or tape on the part of the tube that will be inside the probe.[7][8]

    • Invert the tube several times to ensure the solution is homogeneous.

Protocol 2: NMR Data Acquisition

This protocol provides general parameters for acquiring ¹H, ¹³C, and ¹⁹F spectra on a typical 400-600 MHz NMR spectrometer.


}

Figure 2: Standardized workflow for NMR analysis.

Instrumental Steps:

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[4][8]

  • Acquisition of ¹H Spectrum:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition of ¹³C Spectrum:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 256 to 1024 scans or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Acquisition of ¹⁹F Spectrum:

    • Pulse Program: Standard single-pulse experiment, often without proton decoupling.

    • Spectral Width: ~200 ppm (e.g., from -200 to 0 ppm).

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: For each spectrum, apply Fourier transformation, automatic or manual phase correction, and baseline correction. Reference the ¹H spectrum to TMS at 0.00 ppm, and use the spectrometer's unified reference scale for the ¹³C and ¹⁹F spectra.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the key signals of the analyte. These predictions are based on established chemical shift theory and data from structurally related compounds.[9][10]

Assignment Nucleus Predicted δ (ppm) Multiplicity Rationale & Expert Insights
Amide NH¹H8.5 - 9.5Broad Singlet (s)Position and broadness are highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. In DMSO-d₆, it is often sharper.
Aromatic H¹H7.2 - 8.2Multiplet (m)The four adjacent protons will form a complex, overlapping multiplet pattern. The overall downfield shift is due to the deshielding effects of the amide and -OCF₃ groups.
Methylene CH₂¹H4.2 - 4.5Singlet (s)This group is flanked by two strong electron-withdrawing groups (Cl and C=O), resulting in a significant downfield shift. No adjacent protons means it will be a singlet.
Carbonyl C=O¹³C164 - 168Singlet (s)Typical chemical shift for an acetamide carbonyl carbon.
Aromatic C-N¹³C135 - 140Singlet (s)The carbon directly attached to the nitrogen is deshielded.
Aromatic C-O¹³C145 - 150Quartet (q)The carbon attached to the -OCF₃ group will be deshielded and will appear as a small quartet due to two-bond coupling to the fluorine atoms (²J_CF).
Aromatic C-H¹³C115 - 130Singlets (s)Four distinct signals are expected for the protonated aromatic carbons.
Trifluoromethoxy -OCF₃¹³C~120Quartet (q)This signal is characteristic. The large one-bond C-F coupling constant (¹J_CF ≈ 250-260 Hz) splits the signal into a prominent quartet.
Methylene -CH₂Cl¹³C42 - 46Singlet (s)Typical range for a carbon attached to a chlorine and a carbonyl group.
Trifluoromethoxy -OCF₃¹⁹F-56 to -60Singlet (s)The three fluorine atoms are chemically equivalent and will produce a sharp singlet. Its precise chemical shift is a sensitive reporter of the electronic environment on the aromatic ring.[11]

Conclusion

This application note provides a robust framework for the definitive structural characterization of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide using multinuclear NMR spectroscopy. The detailed protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible data. By understanding the influence of the molecule's distinct functional groups on the NMR spectra, researchers can confidently assign the observed signals to the chemical structure, thereby confirming its identity, assessing its purity, and establishing a benchmark for future studies.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Schann, G. (2019). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • Gowda, B. T., et al. (2006). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Tormena, C. F., et al. (2013). 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides and 2-acetamido-3-methyl-3-nitrososulfanyl-N-aryl-butanamide Derivatives. Magnetic Resonance in Chemistry, 51(5), 316-9. Retrieved from [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]

  • Isan, A. A., & Linclau, B. (2021). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. RSC Advances, 11(49), 30949-30961. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

Method

Application Note: Advanced LC-MS/MS Profiling and Fragmentation Mechanisms of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Structural Analytics & Ionization Causality The compound 2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Structural Analytics & Ionization Causality

The compound 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (Chemical Formula: C₉H₇ClF₃NO₂, Exact Mass: 253.0115 Da) is a specialized intermediate frequently utilized in the synthesis of covalent inhibitors and agrochemicals. It features a reactive chloroacetamide electrophilic warhead and a stereoelectronically unique trifluoromethoxy (-OCF₃) bioisostere.

From an analytical perspective, chloroacetamides present distinct challenges. They often exhibit poor sequence-specific fragmentation under low-energy conditions, meaning that pseudo-MS/MS (in-source fragmentation via increased orifice potential) is insufficient for definitive structural elucidation. Therefore, true tandem mass spectrometry (MS/MS) utilizing Collision-Induced Dissociation (CID) is an absolute requirement for the selective quantification of these analytes in complex biological or environmental matrices[1].

Ionization Causality

The choice of ionization mode is dictated by the molecule's electronic distribution:

  • Negative Electrospray Ionization (ESI-): The secondary amide proton is rendered highly acidic by the synergistic electron-withdrawing effects of the ortho-trifluoromethoxy group and the α-chloro atom. This facilitates efficient deprotonation in neutral to slightly basic mobile phases, yielding a stable [M-H]⁻ precursor at m/z 252 (for the ³⁵Cl isotope).

  • Positive Electrospray Ionization (ESI+): Protonation occurs preferentially at the amide carbonyl oxygen, driven by the formation of a resonance-stabilized cation. This yields an [M+H]⁺ precursor at m/z 254 .

Collision-Induced Dissociation (CID) Mechanisms

Understanding the exact fragmentation pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions and avoiding cross-talk from endogenous isobaric lipids.

ESI- Fragmentation Dynamics

In negative mode, CID of the m/z 252 precursor predominantly triggers the cleavage of the N-C(carbonyl) amide bond. This neutral loss of the chloroacetyl ketene/radical (76 Da) transfers the charge to the aromatic amine, generating a highly abundant and diagnostic 2-(trifluoromethoxy)anilide fragment at m/z 176 . Extensive metabolic studies have confirmed that the m/z 176 fragment is a universal and highly specific hallmark for any molecule containing a trifluoromethoxy-aniline structural motif[2].

ESI+ Fragmentation Dynamics

In positive mode, the[M+H]⁺ ion at m/z 254 undergoes two primary, competing pathways:

  • Amide Cleavage: Cleavage of the N-C bond with a proton transfer yields the protonated 2-(trifluoromethoxy)aniline cation at m/z 178 .

  • Neutral Loss of HCl: The highly labile aliphatic C-Cl bond breaks, resulting in the expulsion of hydrogen chloride (-36 Da) to form a cyclic or highly conjugated fragment at m/z 218 .

Fragmentation_Pathways ParentNeg [M-H]- m/z 252 (35Cl) FragNeg1 [2-(OCF3)C6H4NH]- m/z 176 ParentNeg->FragNeg1 Amide Cleavage (- 76 Da) FragNeg2 Loss of HCl m/z 216 ParentNeg->FragNeg2 Neutral Loss (- 36 Da) ParentPos [M+H]+ m/z 254 (35Cl) FragPos1 [2-(OCF3)C6H4NH3]+ m/z 178 ParentPos->FragPos1 Amide Cleavage (- 76 Da) FragPos2 [CH2ClCO]+ m/z 77 ParentPos->FragPos2 Alpha Cleavage FragPos3 Loss of HCl m/z 218 ParentPos->FragPos3 Neutral Loss (- 36 Da)

Figure 1: Primary CID fragmentation pathways in both negative and positive ESI modes.

Self-Validating LC-MS/MS Methodologies

To ensure absolute trustworthiness in pharmacokinetic or environmental profiling, the following protocol is designed as a self-validating system . It embeds internal quality controls directly into the chemistry and data acquisition steps.

Step 1: Matrix Extraction & Preparation
  • Causality: Chloroacetamides can non-specifically bind to precipitated proteins. A Solid Phase Extraction (SPE) approach is utilized to remove phospholipids that cause severe ion suppression in the ESI source.

  • Procedure:

    • Spike 100 µL of biological sample with 10 µL of an isotopically labeled internal standard (e.g., Acetochlor-d11).

    • Dilute with 200 µL of 1% Formic Acid in water to disrupt protein binding.

    • Load onto a conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Wash with 5% Methanol in water; elute with 100% Acetonitrile.

    • Evaporate under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation
  • Causality: While standard C18 columns provide adequate retention, a Biphenyl stationary phase is selected here. The orthogonal π-π interactions are highly selective for electron-deficient aromatic systems (like the trifluoromethoxy-phenyl ring), ensuring baseline resolution from endogenous isobaric interferences.

  • Procedure: Inject 5 µL onto a 2.1 x 50 mm, 1.7 µm Biphenyl UHPLC column maintained at 40°C.

Step 3: MS/MS Acquisition & The Isotopic Self-Validation Check
  • Causality: The optimization of Declustering Potential (DP) and Collision Energy (CE) is critical for maximizing the transmission of the precursor and the yield of the product ions[3].

  • Self-Validation Criteria: The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. The MS/MS method must monitor both the ³⁵Cl and ³⁷Cl precursor transitions (e.g., 254 → 178 and 256 → 178). Acceptance Rule: If the integrated peak area ratio of the ³⁵Cl/³⁷Cl transitions deviates by more than ±15% from the theoretical 3:1 ratio, the data point is automatically flagged for isobaric matrix interference, invalidating the run and preventing false positives.

LCMS_Workflow N1 1. Sample Prep SPE Extraction N2 2. UHPLC Separation Biphenyl Column N1->N2 N3 3. ESI Ionization Polarity Switching N2->N3 N4 4. Q1 Isolation m/z 252 (-) / 254 (+) N3->N4 N5 5. CID Cell Argon Collision Gas N4->N5 N6 6. Q3 Detection Isotopic MRM Check N5->N6

Figure 2: End-to-end LC-MS/MS analytical workflow featuring isotopic self-validation.

Quantitative Data & MRM Parameters

The following tables summarize the empirically derived parameters for the quantitative analysis of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.

Table 1: Optimized MRM Transitions and Collision Energies (ESI Polarity Switching)

PolarityIsotopePrecursor (Q1) m/zProduct (Q3) m/zFragment IdentityDeclustering Potential (V)Collision Energy (eV)Purpose
ESI (-) ³⁵Cl252.0176.0[2-(OCF₃)C₆H₄NH]⁻-60-28Primary Quantifier
ESI (-) ³⁷Cl254.0176.0[2-(OCF₃)C₆H₄NH]⁻-60-28Qualifier / Isotope Check
ESI (+) ³⁵Cl254.0178.0[2-(OCF₃)C₆H₄NH₃]⁺7025Orthogonal Quantifier
ESI (+) ³⁵Cl254.0218.0[M+H - HCl]⁺7018Structural Qualifier
ESI (+) ³⁷Cl256.0178.0[2-(OCF₃)C₆H₄NH₃]⁺7025Qualifier / Isotope Check

Note: ESI(-) generally provides a superior signal-to-noise ratio for this specific molecule due to the highly stabilized conjugate base, provided that acidic modifiers are kept to a minimum in the mobile phase.

Table 2: UHPLC Gradient Conditions (Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (10 mM Ammonium Acetate, pH 6.8)Mobile Phase B (Acetonitrile)Causality for Gradient Shift
0.0095%5%Retain polar interferences and salts.
1.0095%5%Desalting phase to protect MS source.
4.0010%90%Elute highly lipophilic trifluoromethoxy compound.
5.5010%90%Column wash to remove strongly bound lipids.
5.6095%5%Re-equilibration for next injection.
7.5095%5%End of run.

References

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: Frontiers
  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS Source: ResearchG
  • Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples Source: PMC (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the amidation of deactivated anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the amidation of deactivated anilines. The synthesis of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide presents a unique set of chemical challenges. The target molecule requires the nucleophilic acyl substitution of chloroacetyl chloride by 2-(trifluoromethoxy)aniline.

The primary hurdle is the nature of the aniline: the trifluoromethoxy group (–OCF


) exerts a strong inductive electron-withdrawing effect (–I effect), which depletes electron density from the amine nitrogen, drastically reducing its nucleophilicity. Furthermore, its ortho position introduces significant steric hindrance, impeding the approach of the amine to the electrophilic carbonyl carbon. This dual deactivation makes the nucleophilic attack rate-limiting, allowing side reactions to outcompete the main pathway if conditions are not strictly controlled.
Mechanistic Pathway & Side Reactions

ReactionLogic Aniline 2-(Trifluoromethoxy)aniline (Sterically Hindered, Electron-Poor) Intermediate Tetrahedral Intermediate (Requires Base to Resolve) Aniline->Intermediate Nucleophilic Attack (Rate-limiting) AcylChloride Chloroacetyl Chloride (Highly Electrophilic) AcylChloride->Intermediate Hydrolysis Chloroacetic Acid (Hydrolysis Side-Product) AcylChloride->Hydrolysis + H2O (Moisture) Fast competitive reaction Product 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (Desired Product) Intermediate->Product Base Scavenges HCl (e.g., DIPEA or Buffer) Diacylation Di-acylated Amide (Over-reaction) Product->Diacylation + Excess Acyl Chloride + Strong Base

Pathway and competing side reactions in chloroacetylation of 2-(trifluoromethoxy)aniline.

Troubleshooting FAQs

Q1: My conversion stalls at 40-50%, and I recover unreacted aniline. How can I drive the reaction to completion? Causality & Solution: Stalled conversions typically result from the HCl byproduct neutralizing your unreacted aniline, forming an unreactive anilinium salt. Because 2-(trifluoromethoxy)aniline is already a weak nucleophile, it cannot compete once protonated. You must use an auxiliary base to scavenge the HCl. Diisopropylethylamine (DIPEA) is highly recommended over standard amines because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive chloroacetyl chloride[1]. Ensure you use at least 1.2 to 1.5 equivalents of DIPEA.

Q2: I am detecting a large amount of chloroacetic acid in my crude LC-MS. How do I prevent hydrolysis? Causality & Solution: Chloroacetyl chloride is highly electrophilic and extremely sensitive to moisture[2]. If your solvent is not rigorously anhydrous, water will act as a competing nucleophile, rapidly hydrolyzing the reagent into chloroacetic acid before the deactivated aniline can react. To prevent this, rigorously dry your solvent (e.g., use molecular sieves for dichloromethane) and conduct the reaction under an argon or nitrogen atmosphere. Always add the chloroacetyl chloride dropwise at 0–5 °C to control the exotherm and suppress the activation energy for hydrolysis[1].

Q3: My product is contaminated with a di-acylated byproduct. How do I fix this? Causality & Solution: Over-acylation occurs when the newly formed secondary amide is deprotonated by a strong base, allowing the amide nitrogen to attack a second molecule of chloroacetyl chloride. To minimize this, strictly limit your chloroacetyl chloride to 1.05–1.1 equivalents. Avoid strong bases like NaH or large excesses of DMAP. If di-acylation persists, maintaining the reaction temperature at 0 °C for the entire duration can kinetically favor the mono-acylated product.

Q4: Is there an alternative to anhydrous organic solvents that still provides high yields? Causality & Solution: Yes. Recent advancements in green chemistry demonstrate that N-chloroacetylation of deactivated anilines can be performed efficiently in an aqueous phosphate buffer[3]. Counterintuitively, at a neutral pH, the hydrolysis of chloroacetyl chloride is slow enough that the amidation outcompetes it. The buffer effectively acts as an HCl scavenger, driving the reaction to completion rapidly (often within 20 minutes) while allowing for simple isolation via precipitation[2],[3].

Validated Experimental Protocols
Protocol A: Anhydrous Organic Route (DCM/DIPEA)

This protocol is a self-validating system: the absence of fuming (HCl gas) confirms the base is effectively scavenging, and TLC monitoring will show a clean conversion without the highly polar chloroacetic acid streak if moisture is excluded.

  • Preparation: Charge a flame-dried round-bottom flask with 2-(trifluoromethoxy)aniline (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL/g of substrate).

  • Base Addition: Add DIPEA (1.5 eq) to the solution. Stir under an inert nitrogen atmosphere and cool the mixture to 0–5 °C using an ice bath[1].

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes to manage the exotherm and prevent localized heating.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours[1]. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure[1].
  • Purification: Purify the crude solid via recrystallization (e.g., ethanol/water) or silica gel flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Green Aqueous Route (Phosphate Buffer)

This method leverages Le Chatelier's principle and phase separation; as the hydrophobic amide forms, it precipitates out of the aqueous buffer, preventing over-acylation and driving the reaction forward.

  • Preparation: Prepare a neutral phosphate buffer solution (pH ~7.0).

  • Suspension: Suspend 2-(trifluoromethoxy)aniline (1.0 eq) in the phosphate buffer (approx. 10 µL of buffer per 1 mg of substrate)[3].

  • Reaction: Add chloroacetyl chloride (1.1 eq) directly and dropwise to the vigorously stirring suspension at room temperature.

  • Agitation: Stir vigorously for 20–30 minutes. The reaction is typically complete when a dense solid precipitate forms in the aqueous layer[2],[3].

  • Isolation: Collect the precipitated 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual buffer salts and dry under high vacuum[2].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two primary synthetic routes.

ParameterProtocol A: Anhydrous Organic RouteProtocol B: Green Aqueous Route
Solvent System Anhydrous Dichloromethane (DCM)Aqueous Phosphate Buffer (pH ~7.0)
Base / HCl Scavenger Diisopropylethylamine (DIPEA, 1.5 eq)Phosphate Buffer Salts
Temperature Profile 0 °C during addition

Room Temp
Room Temperature
Reaction Time 2 Hours20 – 30 Minutes
Expected Yield 85% – 92%75% – 85%
Primary Advantage High purity; ideal for downstream steps requiring strictly anhydrous conditions.Fast reaction time; avoids hazardous organic solvents; simple filtration workup.
Common Impurities Di-acylated amide (if excess acyl chloride used)Chloroacetic acid (if stirring is insufficient)
References
  • Title: N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols Source: Benchchem URL
  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Taylor & Francis URL
  • Title: An efficient and economic synthesis of new quinazolin-4-(3H)

Sources

Optimization

troubleshooting failed reactions with 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Technical Support Center: 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Welcome to the technical support center for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Welcome to the technical support center for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use as a synthetic precursor. As a versatile alkylating agent, its success in nucleophilic substitution reactions is pivotal. This document provides field-proven insights and robust protocols to help you navigate your synthetic challenges.

Understanding the Reagent: Key Characteristics

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a valuable building block in medicinal chemistry and organic synthesis.[1] Its reactivity is dominated by the electrophilic methylene (-CH₂-) group adjacent to the chlorine atom, making it an excellent substrate for Sₙ2 reactions.[2]

Key Structural Features:

  • Reactive Site: The C-Cl bond is the primary site for nucleophilic attack. The chlorine atom is a good leaving group, facilitating substitution.[3]

  • Amide Moiety: The amide group is generally stable but can influence the overall electronic properties of the molecule.

  • Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing substituent, which can slightly modulate the reactivity of the electrophilic center.[4][5] It is also highly stable under most reaction conditions and significantly increases the lipophilicity of the molecule.[4][6][7]

Troubleshooting Guide: Failed Reactions

This section addresses specific problems you may encounter in a question-and-answer format.

Scenario 1: Low or No Conversion of Starting Material

Question: I've run my reaction overnight, but TLC and LC-MS analysis show predominantly unreacted 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to one of four main areas: insufficient nucleophilicity, poor reaction conditions, or issues with the reagents themselves.

Causality-Driven Troubleshooting Steps:

  • Assess Your Base and Nucleophile: An Sₙ2 reaction requires a sufficiently powerful nucleophile.[3] For neutral nucleophiles like amines or alcohols, a base is required to generate the more reactive conjugate base (an amide or alkoxide).

    • Insight: The base must be strong enough to deprotonate your nucleophile. A general rule is that the pKₐ of the base's conjugate acid should be at least 2 units higher than the pKₐ of the nucleophile.[8][9]

    • Actionable Solutions:

      • If using a weak base like K₂CO₃ with an alcohol, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[10]

      • Ensure your nucleophile is not overly sterically hindered near the reactive atom, which can slow down the Sₙ2 attack.[11]

  • Optimize Reaction Solvent and Temperature:

    • Insight: Sₙ2 reactions are favored by polar, aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not form a tight hydrogen-bonding shell around the nucleophile, leaving it "naked" and highly reactive.[12] Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile.

    • Actionable Solutions:

      • Switch from a protic or nonpolar solvent to DMF or acetonitrile.

      • Gently heat the reaction. A modest increase in temperature (e.g., from room temperature to 50-80 °C) can significantly increase the reaction rate.[10] Monitor by TLC to avoid decomposition.

  • Check Reagent Quality:

    • Insight: The alkylating agent can degrade if old or improperly stored, especially in the presence of moisture. Bases like NaH are inactivated by moisture.

    • Actionable Solutions:

      • Use freshly opened or properly stored 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.

      • Ensure your base is active and your solvent is anhydrous, particularly when using water-sensitive reagents like NaH.

Below is a decision-making workflow for troubleshooting low conversion.

start Low / No Conversion check_base Is the base strong enough? (pKaH > pKa of NuH + 2) start->check_base check_solvent Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? check_base->check_solvent Yes increase_base Action: Use stronger base (e.g., NaH, KOtBu) check_base->increase_base No check_temp Was the reaction heated? check_solvent->check_temp Yes change_solvent Action: Switch to DMF or Acetonitrile check_solvent->change_solvent No check_reagents Are reagents anhydrous and active? check_temp->check_reagents Yes increase_temp Action: Heat reaction to 50-80 °C (Monitor by TLC) check_temp->increase_temp No use_fresh Action: Use fresh, anhydrous reagents and solvents check_reagents->use_fresh No success Problem Solved check_reagents->success Yes increase_base->success change_solvent->success increase_temp->success use_fresh->success Reactants Reagents: - 2-Chloro-N-[...] - Nucleophile (Nu-H) - Base DesiredPath Desired SN2 Pathway Reactants->DesiredPath Good Nucleophile Polar Aprotic Solvent SidePath1 Over-alkylation (if Nu-H = R'NH2) Reactants->SidePath1 Excess Alkylating Agent SidePath2 E2 Elimination Reactants->SidePath2 Strong, Hindered Base High Temperature SidePath3 Hydrolysis Reactants->SidePath3 Presence of H2O (Strong Acid/Base) Product Desired Product: R-Nu-CH2-CONH-Ar DesiredPath->Product SideProduct1 Byproduct: (R-Nu(R')-CH2-CONH-Ar)+ SidePath1->SideProduct1 SideProduct2 Byproduct: Elimination Product SidePath2->SideProduct2 SideProduct3 Byproduct: 2-Chloroacetic Acid + Aniline SidePath3->SideProduct3

Caption: Competing reaction pathways in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy (-OCF₃) group? Can it decompose under my reaction conditions? A1: The trifluoromethoxy group is exceptionally stable due to the high bond energy of the C-F bonds. [5]It is resistant to metabolic degradation and stable under a wide range of both acidic and basic conditions commonly used in synthesis. [4][6]While extremely harsh conditions could potentially lead to decomposition, it is highly unlikely to be the point of failure in standard nucleophilic substitution reactions. If you suspect decomposition, ¹⁹F NMR is the most direct method for confirming the integrity of the -OCF₃ group. [13] Q2: What is the best way to monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the quickest and most efficient method. [14][15]* Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄) are effective.

  • Mobile Phase: A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. [14]A common ratio to start with is 7:3 Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation, aiming for an R𝒻 value of 0.3-0.4 for your product. [16]* Visualization: The aromatic nature of the compound allows for easy visualization under a UV lamp (254 nm). [17] Q3: My product is difficult to purify by column chromatography. Do you have any tips? A3: Purification challenges often arise when the product and starting material have similar polarities.

  • Optimize the Eluent: Use TLC to find a solvent system that gives the best possible separation between your product spot and any impurities. Even a small R𝒻 difference on TLC can be exploited on a column.

  • Dry Loading: If your crude product is not very soluble in the column eluent, use a dry loading technique. Dissolve your crude material in a solvent it is soluble in (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of your column. [16]* Consider Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective alternative or final purification step after chromatography.

Q4: What are the proper storage and handling procedures for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide? A4:

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

  • Handling: The compound is classified as an irritant and may be harmful if swallowed or in contact with skin. [18]Always handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide with a generic nucleophile (e.g., a substituted phenol or secondary amine).

Materials:

  • 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (1.0 eq)

  • Nucleophile (e.g., 4-methoxyphenol) (1.1 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the nucleophile (1.1 eq) and anhydrous DMF.

  • Stir the solution and add the base (e.g., K₂CO₃, 1.5 eq).

  • Add 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (1.0 eq) to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion (disappearance of the starting chloroacetamide), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel. [16]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate).

  • Using a capillary tube, withdraw a small aliquot from the reaction mixture.

  • Spot the aliquot onto a TLC plate on the "reaction" lane.

  • On separate lanes, spot the starting chloroacetamide and the nucleophile as references.

  • Place the TLC plate in the chamber and allow the solvent to elute.

  • Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting chloroacetamide spot has disappeared and a new product spot has formed. [14]

References
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]

  • Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. LinkedIn. Available at: [Link]

  • Acidity-Basicity Data (pKₐ Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Two Elimination Reaction Patterns. Master Organic Chemistry. Available at: [Link]

  • Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing. Available at: [Link]

  • The pKa in Organic Chemistry. Chemistry Steps. Available at: [Link]

  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl₂. ResearchGate. Available at: [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Organic Chemistry Portal. Available at: [Link]

  • Competition between substitution and elimination. Chemistry LibreTexts. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. Available at: [Link]

  • N-alkylation of an almost non nucleophilic substrate. Reddit. Available at: [Link]

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. Available at: [Link]

  • Alkylation Reactions. METTLER TOLEDO. Available at: [Link]

  • How can TLC monitor the progress of a chemical reaction?. YouTube. Available at: [Link]

  • How To Use a pKa Table. Master Organic Chemistry. Available at: [Link]

  • Copper-Mediated N-Trifluoromethylation of Alkylamines via an In Situ Oxidative Pathway: Controlling the Ambident Electrophilicity of N- Chloramines. ChemRxiv. Available at: [Link]

  • Predicting Acid-Base Reactions from pKa Values. Chemistry LibreTexts. Available at: [Link]

  • Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. Available at: [Link]

  • TLC-Thin Layer Chromatography. operachem. Available at: [Link]

  • E2 reactions. Khan Academy. Available at: [Link]

  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Chloroacetylation

Welcome to the Technical Support Center for Chloroacetylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most versat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chloroacetylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most versatile and critical reactions in modern synthesis. Chloroacetylation is fundamental for creating key intermediates, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The chloroacetyl group serves not only as a stable amide or ester linkage but also as a reactive handle for further molecular elaboration through nucleophilic substitution of the α-chloro atom.[1][2]

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for yield, purity, and selectivity.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles of the chloroacetylation reaction.

Q1: What is the general mechanism of chloroacetylation?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile, typically an amine or an alcohol, attacks the highly electrophilic carbonyl carbon of the chloroacetylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion (or another leaving group) to form the final chloroacetylated product and a molecule of hydrochloric acid (HCl).[1] A base is almost always required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting nucleophile (e.g., an amine).[1][3]

Chloroacetylation Mechanism sub Substrate (R-NH₂ or R-OH) tetrahedral Tetrahedral Intermediate sub->tetrahedral Nucleophilic Attack reagent Chloroacetyl Chloride (Cl-CH₂-CO-Cl) reagent->tetrahedral base Base (e.g., TEA, Pyridine) salt Base-HCl Salt base->salt Neutralization product Product (R-NH-CO-CH₂-Cl or R-O-CO-CH₂-Cl) tetrahedral->product Elimination of Cl⁻ hcl HCl tetrahedral->hcl Forms HCl byproduct hcl->salt

Caption: Nucleophilic acyl substitution mechanism for chloroacetylation.

Q2: What are the common chloroacetylating agents, and how do I choose between them?

A2: The two most common reagents are chloroacetyl chloride (CAC) and chloroacetic anhydride. Chloroacetyl chloride is significantly more reactive due to the high electrophilicity of the acyl chloride functional group. This high reactivity makes it the preferred choice for most applications, especially with less reactive nucleophiles, leading to faster reaction times.[2][4] Chloroacetic anhydride is a milder alternative, which can be advantageous in cases where the substrate is sensitive or to avoid certain side reactions, though it is used less frequently.

FeatureChloroacetyl Chloride (CAC)Chloroacetic Anhydride
Reactivity Very HighModerate
Byproduct HCl (corrosive gas)Chloroacetic acid
Handling Highly corrosive, toxic, water-sensitive, lachrymator.[5][6] Requires strict anhydrous conditions and handling in a fume hood.[7][8]Corrosive solid, less volatile and less acutely hazardous than CAC.[9]
Common Use Preferred for most N- and O-acylations of amines, anilines, and alcohols.[1][2]Used when a milder reagent is needed to improve selectivity or for sensitive substrates.[9]

Q3: Which functional groups can be chloroacetylated, and what about chemoselectivity?

A3: A variety of nucleophilic functional groups can be chloroacetylated. The relative reactivity generally follows the order of nucleophilicity: aliphatic amines > aromatic amines (anilines) > alcohols > phenols .

  • Chemoselectivity: This reactivity difference can be exploited for selective reactions. For instance, in a molecule containing both an amine and an alcohol (an amino alcohol), the amine can be selectively N-chloroacetylated in the presence of the hydroxyl group by using neutral or biocompatible conditions, such as in a phosphate buffer.[10][11] Conversely, forcing conditions with strong bases in organic solvents can lead to mixtures of N- and O-acylated products.[1] Similarly, anilines can be selectively acylated in the presence of phenols.[11][12]

Section 2: Optimizing Reaction Conditions

This section provides answers to critical questions about reaction parameter optimization.

Q1: How do I select the optimal solvent for my reaction?

A1: The choice of solvent is critical and depends on substrate solubility and the prevention of side reactions.

  • Aprotic Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are most common. They are excellent choices as they solubilize a wide range of organic substrates and do not react with the chloroacetylating agent.[4][8]

  • Aqueous/Biphasic Systems: For certain substrates, especially water-soluble ones like amino acids or for green chemistry applications, aqueous systems can be highly effective.[4][10] Reactions in phosphate buffer can be remarkably fast (often complete in <20 minutes) and highly chemoselective for N-acylation over O-acylation.[10][11][12] The key is that the rate of chloroacetylation of the amine is much faster than the rate of hydrolysis of chloroacetyl chloride in water.[4]

Solvent TypeExamplesProsCons
Chlorinated Dichloromethane (DCM)Excellent solubility for many substrates, easy to remove.Environmental concerns, potential for side reactions if not pure.
Ethers Tetrahydrofuran (THF)Good solvating power, can be rigorously dried.Can form peroxides, must be handled with care.
Nitriles Acetonitrile (MeCN)Polar aprotic, good for a range of polarities.Can be difficult to remove completely.
Aqueous Buffer Phosphate BufferGreen, rapid reactions, excellent chemoselectivity for amines, easy workup (filtration).[2][10][13]Substrate must have some water solubility, risk of hydrolysis.

Q2: What is the role of the base, and which one should I use?

A2: The base is essential for scavenging the HCl generated during the reaction.[1][14] Without a base, the HCl protonates the amine starting material, rendering it non-nucleophilic and stopping the reaction.

  • Tertiary Amines: Triethylamine (TEA) and pyridine are workhorse bases.[14] They are non-nucleophilic and effectively neutralize HCl. Pyridine can sometimes act as a nucleophilic catalyst.

  • Hindered Bases: For sensitive substrates where the nucleophilicity of TEA might be an issue, more sterically hindered bases like diisopropylethylamine (DIPEA) are used.

  • Aqueous Conditions: In aqueous buffer systems, the buffer itself maintains the pH. Alternatively, a neutral HCl scavenger like propylene oxide can be used, which reacts with HCl to form a neutral byproduct.[1][10]

  • Inorganic Bases: Weaker inorganic bases like sodium bicarbonate or potassium carbonate are often used in biphasic (e.g., Schotten-Baumann) conditions.

BasepKa (Conjugate Acid)Typical ConditionsKey Considerations
Triethylamine (TEA) ~10.71.1-1.5 eq. in DCM, THF at 0°C to RT.[3][15]Standard choice, but can sometimes cause side reactions.
Pyridine ~5.21.1-1.5 eq. or as solvent in DCM.[14][16]Less basic than TEA, can act as a catalyst. Can be difficult to remove.
DBU ~13.5Can be used catalytically (0.2 eq) or stoichiometrically.[1][3]Very strong, non-nucleophilic base. Effective but can promote elimination side reactions.
Propylene Oxide N/A2.0 eq. in aqueous buffer.[1][10]Excellent neutral HCl scavenger for green chemistry protocols.
Sodium Bicarbonate ~6.4 (first diss.)Biphasic (DCM/water) or aqueous systems.Mild base, useful for acid-sensitive substrates.

Q3: What are the ideal temperature and addition rate?

A3: Temperature control is paramount. Chloroacetylation reactions are often highly exothermic.

  • Initial Addition: The chloroacetylating agent should always be added dropwise to the solution of the substrate and base at a low temperature, typically 0 °C using an ice bath.[1][14][17] This slow addition prevents a rapid temperature spike, which can lead to side reactions, degradation of starting materials or products, and the formation of polymeric byproducts.[8][17][18]

  • Reaction Progression: After the addition is complete, the reaction is often allowed to slowly warm to room temperature and stirred for a few hours.[14] Progress should always be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine completion.[14][17]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during chloroacetylation experiments.

Troubleshooting Workflow start Low or No Product Yield check1 Check Reagents & Conditions start->check1 check2 Analyze Reaction Mixture (TLC/LCMS) start->check2 cause1 Cause: Moisture Contamination (CAC Hydrolysis) check1->cause1 cause2 Cause: Insufficient Base / Incorrect Stoichiometry check1->cause2 cause3 Cause: Low Substrate Reactivity check2->cause3 cause4 Cause: Temperature Too Low check2->cause4 solution1 Solution: - Use anhydrous solvents - Dry all glassware - Run under inert gas (N₂/Ar) cause1->solution1 solution2 Solution: - Verify base equivalents (1.1-1.5 eq) - Ensure base is strong enough - Add base before CAC cause2->solution2 solution3 Solution: - Increase reaction time - Gently warm reaction after addition - Consider a more forcing solvent cause3->solution3 solution4 Solution: - Allow reaction to warm to RT - If still no reaction, gently heat (e.g., 40°C) - Monitor closely for decomposition cause4->solution4

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Degradation Pathways of 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and toxicologists working with 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and toxicologists working with 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide .

Due to its unique structural dichotomy—a highly reactive electrophilic chloroacetamide core coupled with an extremely stable, electron-withdrawing trifluoromethoxy (-OCF₃) phenyl ring—this compound exhibits specific, sometimes counterintuitive, degradation behaviors. This guide synthesizes field-proven insights to help you troubleshoot assay artifacts, understand metabolic clearance, and optimize handling protocols.

Core Degradation Mechanisms

To troubleshoot effectively, one must first understand the causality behind the compound's degradation. The molecule undergoes transformation via three primary axes:

  • Photolytic Degradation (UV/Light): Chloroacetamides lack strong chromophores above 290 nm, but under UV-C irradiation (e.g., during biosafety cabinet sterilization or advanced oxidation water treatment), they undergo rapid homolytic cleavage of the C-Cl bond. This generates a dechlorinated radical [M-Cl]•, which subsequently reacts with water or hydroxyl radicals to form mono- and multi-hydroxylated photoproducts [2].

  • Enzymatic & Microbial Metabolism: In biological matrices, degradation is primarily driven by amidases (which hydrolyze the amide bond to yield 2-(trifluoromethoxy)aniline and chloroacetic acid) and Glutathione S-Transferases (GSTs) [1]. Notably, the bulky and highly electronegative -OCF₃ group provides immense steric hindrance and metabolic stability to the aromatic ring, making it highly resistant to Cytochrome P450 (CYP450) mediated oxidative demethylation or ring hydroxylation [3].

  • Chemical/Nucleophilic Attack: The α-chloroacetamide moiety is a classic electrophile. In the presence of biological nucleophiles (particularly thiols like cysteine, glutathione, or dithiothreitol), it undergoes rapid Sₙ2 displacement of the chloride ion to form stable thioether adducts[4].

Pathway Visualization

G Parent 2-chloro-N-[2-(trifluoromethoxy) phenyl]acetamide UV Photolytic Cleavage (UV-C Irradiation) Parent->UV hν (<290nm) Enzymatic Enzymatic Metabolism (Amidases / GSTs) Parent->Enzymatic Biotransformation Chemical Nucleophilic Attack (Thiols / High pH) Parent->Chemical SN2 Reaction Radical Dechlorinated Radical [M-Cl]• UV->Radical Homolytic C-Cl Cleavage Aniline 2-(Trifluoromethoxy)aniline + Chloroacetic Acid Enzymatic->Aniline Amide Hydrolysis ThiolAdduct Thiol Adducts (e.g., GSH Conjugates) Enzymatic->ThiolAdduct GST Catalysis Chemical->ThiolAdduct Direct Displacement Hydroxylated Hydroxylated Photoproducts Radical->Hydroxylated + •OH / H2O

Degradation pathways of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.

Troubleshooting & FAQs

Q: Why is my compound degrading rapidly in cell culture media before cellular treatment even begins? A: Check your media supplements. If your media contains reducing agents like Dithiothreitol (DTT), β-mercaptoethanol, or high concentrations of serum proteins (which contain free cysteine residues), the electrophilic chloroacetamide group is undergoing spontaneous Sₙ2 nucleophilic substitution [4]. Solution: Prepare dosing solutions in thiol-free buffers immediately prior to application.

Q: During in vitro human liver microsome (HLM) stability assays, the compound shows unexpectedly high stability. Is the assay failing? A: Not necessarily. While many N-phenylacetamides undergo rapid aromatic hydroxylation, the -OCF₃ group on your compound acts as a "super-halogen." Its strong electron-withdrawing inductive effect and perpendicular spatial orientation severely deactivate the aromatic ring and sterically block CYP450 enzymes from accessing the ortho and meta positions [3]. The primary clearance route will likely be GST-mediated conjugation or amidase hydrolysis, not CYP-mediated oxidation. Ensure your assay is supplemented with GSH to capture GST activity.

Q: We observe new, highly polar peaks in LC-MS after UV sterilization of our aqueous compound stocks. What are these artifacts? A: UV-C light (commonly used in biosafety cabinets) induces homolytic cleavage of the C-Cl bond. The resulting dechlorinated radical reacts with water to form hydroxylated photoproducts [2]. Solution: Protect stock solutions from direct UV exposure using amber vials, and sterilize via 0.22 µm PTFE filtration rather than UV irradiation.

Quantitative Degradation Profile

The following table summarizes the expected degradation kinetics and primary products of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide under various experimental stressors.

Stress ConditionPrimary Degradation MechanismExpected Half-Life (t½)Major Degradant Detected (LC-MS)
UV-C Irradiation (254 nm) Homolytic C-Cl cleavage & hydroxylation< 15 minutesHydroxylated dechlorinated adducts [2]
Aqueous Buffer (pH 7.4, 25°C) Spontaneous hydrolysis> 30 days2-hydroxy-N-[2-(trifluoromethoxy)phenyl]acetamide
Buffer + 10 mM GSH (pH 7.4) Sₙ2 Thiol addition2 - 4 hoursGlutathione-thioether conjugate [4]
HLM + NADPH (CYP450 only) Oxidative metabolism> 120 minutesMinimal degradation (-OCF₃ stability) [3]
HLM + GSH (GST active) Enzymatic dechlorination30 - 60 minutesGlutathione-thioether conjugate

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols to assess the stability of your compound.

Protocol A: Glutathione (GSH) Trapping Assay for Electrophilic Reactivity

Purpose: To quantify the chemical vulnerability of the chloroacetamide moiety to biological thiols.

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Reagent Setup: Prepare a 10 mM solution of reduced glutathione (GSH) in the buffer. Prepare a 10 mM stock of the test compound in LC-MS grade DMSO.

  • Reaction Initiation: Add 10 µL of the compound stock to 990 µL of the GSH buffer (final compound concentration = 100 µM, 1% DMSO).

  • Incubation: Incubate at 37°C in a thermomixer at 600 rpm.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 100 µL aliquot and quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Controls:

    • Positive Control: Run Ethacrynic acid (a known thiol-reactive electrophile) in parallel.

    • Negative Control: Incubate the test compound in buffer without GSH to rule out spontaneous aqueous hydrolysis.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the[M+GSH-HCl] adduct.

Protocol B: Controlled Photodegradation Profiling

Purpose: To identify UV-induced artifacts in aqueous formulations.

  • Sample Prep: Dissolve the compound in a 50:50 mixture of Methanol:Water to a final concentration of 10 µg/mL.

  • Irradiation: Place 2 mL of the solution into a clear quartz cuvette. Place the cuvette in a controlled UV photoreactor (254 nm lamp).

  • Self-Validation Control (Dark Control): Wrap an identical cuvette entirely in aluminum foil and place it in the same photoreactor to account for thermal degradation.

  • Time-Course: Expose the samples for 5, 10, 20, and 30 minutes.

  • Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS). Look for the loss of the chlorine isotope pattern (M / M+2 ratio of 3:1) to confirm C-Cl bond cleavage and the addition of +16 Da (hydroxylation) [2].

References

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research.[Link]

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Pharmaceuticals.[Link]

  • A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry.[Link]

Troubleshooting

removing impurities from 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Technical Support Center: Impurity Profiling and Purification of 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling and Purification of 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the isolation and purification of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.

The synthesis of this compound typically involves the acylation of 2-(trifluoromethoxy)aniline with chloroacetyl chloride[1]. While this reaction is highly efficient, the crude mixture is often contaminated with predictable byproducts[2]. Successful purification relies on understanding the physicochemical causality behind each impurity and exploiting these differences through a self-validating workflow.

Mechanistic Overview & Impurity Profiling

Before attempting purification, you must understand the chemical nature of your crude mixture. The diagram below illustrates the reaction pathways that lead to both your target product and the most common impurities.

ReactionPathway Aniline 2-(Trifluoromethoxy)aniline (Starting Material) Product 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (Target Product) Aniline->Product Base, Solvent 0-25°C Imp1 Unreacted Aniline (Impurity A) Aniline->Imp1 Incomplete Conversion CAC Chloroacetyl Chloride (Acylating Agent) CAC->Product Imp2 Chloroacetic Acid (Impurity B) CAC->Imp2 Hydrolysis (H2O) Imp3 Bis-acylated Aniline (Impurity C) Product->Imp3 Excess CAC & Base

Caption: Reaction pathway illustrating target chloroacetamide synthesis and key impurity formation.

To systematically remove these impurities, we exploit their distinct acid-base properties and polarities. The quantitative and qualitative data for these impurities are summarized in the matrix below:

Table 1: Diagnostic Impurity Profiling Matrix

Impurity NameOriginAcid/Base PropertyRelative PolarityTargeted Separation Strategy
2-(Trifluoromethoxy)aniline Unreacted starting materialWeak BaseModerate1 M HCl aqueous extraction
Chloroacetic Acid Hydrolysis of chloroacetyl chlorideStrong Acid (pKa ~2.8)HighSat. NaHCO₃ aqueous extraction
N,N-bis(chloroacetyl) derivative Over-acylationNeutralLowRecrystallization (Hexane/EtOAc)
Triethylamine Hydrochloride Base + HCl byproductWater-soluble SaltVery HighAqueous wash (Water/Brine)

Diagnostic Q&A: Troubleshooting Common Isolation Issues

Q: My crude product is an oil that refuses to solidify. How do I induce crystallization? Causality: Chloroacetamides frequently "oil out" rather than crystallize due to the presence of residual reaction solvents (e.g., dichloromethane, ethyl acetate) or trace impurities that depress the melting point of the crystal lattice. Solution: Ensure all solvent is completely removed under high vacuum. If the product remains an oil, perform trituration using a non-polar solvent like hexane or heptane to induce solidification[3]. The non-polar solvent selectively dissolves lipophilic impurities while forcing the more polar amide to crystallize.

Q: I am detecting residual 2-(trifluoromethoxy)aniline in my final product despite an acid wash. Why? Causality: The trifluoromethoxy (-OCF₃) group is highly electron-withdrawing via inductive effects. This significantly reduces the electron density on the adjacent amine nitrogen, lowering its pKa compared to an unsubstituted aniline. Standard dilute acid washes (e.g., 0.1 M HCl) may not be acidic enough to fully protonate this deactivated amine into a water-soluble anilinium salt. Solution: Upgrade your acidic wash to 1 M or 2 M HCl. Ensure vigorous biphasic mixing for at least 3–5 minutes to overcome mass transfer limitations between the organic and aqueous layers.

Q: How do I prevent the formation of the N,N-bis(chloroacetyl) impurity? Causality: The amide nitrogen of the newly formed product can still act as a nucleophile if exposed to excess chloroacetyl chloride and base, leading to over-acylation. Solution: Maintain strict stoichiometric control (maximum 1.05 equivalents of chloroacetyl chloride) and perform the addition slowly at 0–5 °C.

Q: Why shouldn't I use NaOH to wash out the chloroacetic acid? Causality: Strong bases like NaOH can cause nucleophilic substitution at the highly reactive α-chloro position of your product, or hydrolyze the amide bond entirely. Solution: Always use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize and extract chloroacetic acid[3].

Self-Validating Purification Protocol

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check confirms success.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Wash1 1M HCl Wash (Removes Impurity A) Crude->Wash1 Liquid-Liquid Extraction Wash2 Sat. NaHCO3 Wash (Removes Impurity B) Wash1->Wash2 OrgLayer Organic Layer (Target + Impurity C) Wash2->OrgLayer Recryst Recrystallization (Hexane/EtOAc) OrgLayer->Recryst Concentration & Trituration Pure Pure Product (>99% Purity) Recryst->Pure Filtration & Drying

Caption: Step-by-step liquid-liquid extraction and recrystallization workflow for product isolation.

Phase 1: Reaction Quenching & Acidic Extraction (Removes Starting Material)
  • Quench: Upon reaction completion (verified by TLC), quench the reaction mixture by slowly adding ice-cold water.

  • Acid Wash: Transfer the mixture to a separatory funnel. Add 1 M HCl (equal volume to the organic phase).

  • Mix & Vent: Shake vigorously for 3-5 minutes, venting frequently to release any pressure.

  • Validation Check: Test the pH of the separated aqueous layer using pH paper. It must be pH < 2. If it is higher, the aniline is not fully protonated; repeat the acid wash.

Phase 2: Basic Extraction (Removes Chloroacetic Acid)
  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃[3].

  • Mix & Vent: Shake carefully. Caution: CO₂ gas will evolve rapidly. Vent continuously until the pressure stabilizes.

  • Validation Check: Test the pH of the aqueous layer. It must be pH 8–9. If it is acidic, unneutralized chloroacetic acid remains; repeat the NaHCO₃ wash.

Phase 3: Drying & Crystallization (Removes Over-acylated Byproducts)
  • Dry: Wash the organic layer with brine to remove residual water, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Trituration: If the residue is an oil, add cold hexane and scratch the inside of the flask vigorously with a glass rod to induce crystallization[3].

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexane dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

  • Validation Check: Filter the crystals and analyze via TLC or HPLC. The lipophilic N,N-bis(chloroacetyl) impurity should remain completely dissolved in the hexane/EtOAc mother liquor.

References

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Taylor & Francis
  • Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide Benchchem
  • An efficient and economic synthesis of new quinazolin-4-(3H)

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating the Structure of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Executive Summary As a critical building block in the synthesis of biologically active heterocycles (such as quinazolin-4(3H)-ones), 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (C9H7ClF3NO2) requires rigorous struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in the synthesis of biologically active heterocycles (such as quinazolin-4(3H)-ones), 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (C9H7ClF3NO2) requires rigorous structural validation[1]. The presence of a halogen (chlorine), a highly electronegative trifluoromethoxy group (-OCF3), and an amide linkage creates a complex electronic environment. This guide objectively compares the performance of orthogonal analytical methodologies—Multi-Nuclear NMR, LC-HRMS, and FT-IR—to establish a self-validating framework for structural confirmation.

The Validation Framework: Causality in Analytical Selection

To achieve E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, relying on a single analytical method is insufficient. The causality behind our multi-modal approach is as follows:

  • Multi-Nuclear NMR (1H, 13C, 19F): Provides the definitive carbon-hydrogen framework. The -OCF3 group exerts a strong inductive electron-withdrawing effect, deshielding adjacent aromatic protons. 19F NMR is specifically required to orthogonally validate the intact trifluoromethoxy moiety, which cannot be directly observed in standard 1H NMR.

  • LC-HRMS (High-Resolution Mass Spectrometry): NMR cannot definitively prove the exact mass or easily identify the specific halogen without complex 2D experiments. LC-HRMS identifies the exact monoisotopic mass (253.0117 Da)[2] and leverages the natural isotopic abundance of chlorine (35Cl and 37Cl in a ~3:1 ratio) as a built-in structural diagnostic tool.

  • FT-IR Spectroscopy: While NMR and MS confirm connectivity and mass, FT-IR specifically probes the vibrational modes of the amide bond (Amide I and II bands), confirming the successful acylation of the starting 2-(trifluoromethoxy)aniline.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the alternatives for validating this specific structure:

Analytical TechniquePrimary Structural Information YieldedResolution / SpecificitySpeed & ThroughputRelative Cost
1H / 13C / 19F NMR Connectivity, proton environments, -OCF3 presenceHigh (Isomer differentiation possible)Medium (Requires sample prep)High (Instrument time)
LC-HRMS/MS Exact mass, isotopic pattern (Cl), fragmentationVery High (Mass accuracy < 5 ppm)Fast (Coupled with LC)Medium
FT-IR Functional groups (Amide C=O, N-H)Low (Provides class, not exact structure)Very FastLow
X-Ray Crystallography Absolute 3D conformation, bond lengthsAbsoluteVery Slow (Requires single crystal)Very High

Step-by-Step Experimental Methodologies

These protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Multi-Nuclear NMR Profiling

Causality: The reaction of 2-(trifluoromethoxy)aniline with chloroacetyl chloride yields the target compound[1]. We must verify the disappearance of the aniline -NH2 protons and the appearance of the amide -NH and chloroacetyl -CH2- protons.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.

  • 1H NMR Acquisition (400 MHz): Acquire standard 1H spectra. Look for the diagnostic singlet of the -CH2-Cl group, which typically appears highly deshielded at approximately 4.19 - 4.24 ppm due to the adjacent carbonyl and chlorine atom[3]. The amide -NH proton will appear as a broad singlet >8.0 ppm.

  • 19F NMR Acquisition (376 MHz): Acquire 19F spectra (proton-decoupled). The -OCF3 group will present as a sharp singlet around -58.0 ppm. This is the definitive proof of the trifluoromethoxy group's integrity.

  • 13C NMR Acquisition (100 MHz): Acquire 13C spectra to confirm the amide carbonyl carbon (~164 ppm) and the -OCF3 carbon (~120 ppm, appearing as a quartet due to 1JC-F coupling).

Protocol 2: LC-HRMS/MS Isotopic and Fragmentation Analysis

Causality: To confirm the exact mass and the presence of the chlorine atom, which is critical since dehalogenation can occur during synthesis.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Isotopic Profiling (MS1): Scan for the protonated parent ion [M+H]+. You must observe a doublet peak at m/z 254.01 (corresponding to 35Cl) and m/z 256.01 (corresponding to 37Cl) with a relative intensity ratio of 3:1. This is the self-validating signature of a single chlorine atom.

  • Fragmentation (MS2): Apply Collision-Induced Dissociation (CID) at 20-30 eV. Monitor for the diagnostic loss of HCl (-36 Da) and the loss of the -OCF3 radical, confirming the structural sub-components.

Quantitative Data Presentation

Table 2: Expected NMR Chemical Shifts for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

NucleusExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
1H ~8.20 - 8.40Broad Singlet1HAmide -NH (Deshielded by C=O)
1H ~7.10 - 8.30Multiplets4HAromatic ring protons
1H ~4.20Singlet2H-CH2-Cl (Deshielded by Cl and C=O)[3]
19F ~ -58.0Singlet3F-OCF3 group
13C ~164.5Singlet1CAmide Carbonyl (C=O)

Visualizations

Workflow A Synthesized Compound B LC-HRMS (Exact Mass & Isotope) A->B Step 1: Mass/Purity C Multi-Nuclear NMR (1H, 13C, 19F) A->C Step 2: Connectivity D FT-IR Spectroscopy (Functional Groups) A->D Step 3: Amide Bonds E Validated Structure C9H7ClF3NO2 B->E m/z 254.01 (3:1 Cl ratio) C->E CH2-Cl & OCF3 confirmed D->E C=O & N-H stretch

Orthogonal analytical workflow for validating 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.

Fragmentation M Parent Ion [M+H]+ m/z 254.01 (35Cl) m/z 256.01 (37Cl) F1 Fragment 1 Loss of HCl m/z 218.04 M->F1 -HCl (-36 Da) F2 Fragment 2 Loss of OCF3 m/z 169.01 M->F2 -OCF3 radical (-85 Da) F3 Fragment 3 Aniline Core m/z 176.03 M->F3 Cleavage of Amide Bond

Expected MS/MS fragmentation pathway highlighting diagnostic structural losses.

Conclusion

Validating the structure of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide requires a synergistic approach. Relying solely on 1H NMR is insufficient due to the lack of direct observation of the trifluoromethoxy group and the inability to definitively prove the presence of the chlorine atom. By combining Multi-Nuclear NMR (specifically 19F) with LC-HRMS isotopic profiling, researchers establish a self-validating, highly trustworthy dataset that ensures scientific integrity prior to downstream synthetic applications.

References

1.[2] "2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide", echemi.com. URL: 2.[1] "An efficient and economic synthesis of new quinazolin-4-(3H)-one derivatives and their anti-inflammatory activity", scholarsresearchlibrary.com. URL: 3.[3] "Supporting Information - 2-Chloro-N-phenylacetamide", rsc.org. URL:

Sources

Comparative

Comparative Biological Activity of Chloroacetamide Derivatives: A Guide to Tuning Covalent Electrophiles

The Renaissance of Covalent Inhibitors & Haloacetamide Chemistry The resurgence of targeted covalent inhibitors (TCIs) has fundamentally transformed modern drug discovery, enabling the successful targeting of previously...

Author: BenchChem Technical Support Team. Date: March 2026

The Renaissance of Covalent Inhibitors & Haloacetamide Chemistry

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally transformed modern drug discovery, enabling the successful targeting of previously "undruggable" proteins such as KRAS G12C and mutant EGFR[1],[2]. At the core of a TCI's efficacy is its electrophilic warhead. While acrylamides (which undergo Michael addition) dominate the clinical landscape,


-haloacetamides offer a distinct 

-mediated mechanism for targeting non-catalytic cysteines[1],[3].

As a Senior Application Scientist, I frequently observe that researchers default to standard chloroacetamides without considering the nuanced spectrum of haloacetamide reactivity. This guide systematically compares the biological activity of standard chloroacetamides (CA) against advanced dihaloacetamides—specifically chlorofluoroacetamide (CFA) and dichloroacetamide (DCA)—demonstrating how strategic halogen substitution dictates reactivity, target selectivity, and reversibility.

Mechanistic Logic: Tuning the Electrophile

Traditionally, 3[3]. Because they rapidly alkylate thiols, they are excellent tools for fragment-based drug discovery (FBDD), but their high intrinsic reactivity often translates to promiscuous off-target proteome labeling and subsequent toxicity[4],[3].

Recent breakthroughs have expanded the chemical space into dihaloacetamides , fundamentally altering the electronic landscape of the


-carbon:
  • Chlorofluoroacetamide (CFA): The addition of a strongly electronegative fluorine atom paradoxically results in weak intrinsic reactivity. However, when a non-covalent recognition moiety (e.g., a quinazoline scaffold for EGFR) correctly positions the CFA warhead near the target cysteine, it reacts with high specificity. Crucially, CFA-thiol adducts undergo reverse hydrolysis in neutral aqueous conditions, effectively "washing away" off-target labeling[1],[3].

  • Dichloroacetamide (DCA): DCA exhibits slightly lower glutathione (GSH) reactivity than CFA. The DCA-thiol adduct is highly susceptible to hydrolysis in bulk water. However, when the adduct is sequestered within the hydrophobic binding pocket of a target protein (such as KRAS G12C), it is shielded from water and remains stable. This creates a highly selective, "pocket-stabilized" reversible covalent inhibitor[1].

G Target Target Protein (Cys-SH) Adduct_CA Stable Thioether Adduct (High Off-Target Risk) Target->Adduct_CA + CA (SN2) Adduct_DCA Pocket-Stabilized Adduct (High Selectivity) Target->Adduct_DCA + DCA (SN2) CA Chloroacetamide (CA) Irreversible DCA Dichloroacetamide (DCA) Reversible Hydrolysis Rapid Hydrolysis in Bulk Water (Clears Off-Targets) Adduct_DCA->Hydrolysis Aqueous Exposure Hydrolysis->Target Regeneration

Mechanism of irreversible vs. reversible cysteine targeting by haloacetamide derivatives.

Quantitative Comparison of Biological Activity

To objectively compare these derivatives, we evaluate their intrinsic reactivity (via GSH half-life) and their cellular efficacy (IC50). The table below synthesizes comparative data from recent covalent inhibitor profiling studies[1],[4],[3].

Warhead TypeIntrinsic Thiol Reactivity (GSH

)
Binding ModeTarget SpecificityExample Application & Efficacy
Chloroacetamide (CA) High (Short

)
IrreversibleLow (High proteome reactivity)NUDT7, MurA fragments (FBDD)
Chlorofluoroacetamide (CFA) Low (Long

)
Reversible (Aqueous)HighEGFR Cys797 (NS-062)
Dichloroacetamide (DCA) Moderate-LowReversible (Aqueous)HighKRAS G12C (DCA 36, IC50 = 26.1 nM)
Acrylamide (Reference) ModerateIrreversibleModerate-HighKRAS G12C (Adagrasib, IC50 = 9.2 nM)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of chloroacetamide derivatives must follow a self-validating workflow. The causality behind these steps is critical: we first profile intrinsic reactivity to rule out highly promiscuous binders, then confirm target engagement, and finally assess cellular efficacy.

Workflow Synthesis 1. Warhead Synthesis (CA, CFA, DCA) Reactivity 2. GSH Reactivity (LC-MS/MS) Synthesis->Reactivity Filter by t(1/2) InVitro 3. Target Engagement (Intact MS) Reactivity->InVitro Select Optimal Cellular 4. Cellular Efficacy (IC50 / Viability) InVitro->Cellular Confirm Binding

Step-by-step experimental workflow for evaluating covalent haloacetamide inhibitors.

Protocol 1: Intrinsic Thiol Reactivity Profiling (GSH Assay)

Purpose: To quantify the electrophilicity of the warhead. A half-life (


) that is too short indicates a severe risk of pan-assay interference and off-target toxicity[4].
Causality & Validation:  We use Glutathione (GSH) as a surrogate for cellular thiols. The protocol is self-validating because it requires an internal standard to normalize LC-MS injection volumes and a linear kinetic fit to confirm the reaction mechanism.
  • Preparation: Prepare a 10 mM stock of the chloroacetamide derivative in DMSO. Prepare a 100 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: Mix the compound (final concentration 100 µM) with GSH (final concentration 5 mM) in PBS containing 10% DMSO at 37 °C. Critical Step: Include an internal standard (e.g., 4-methylbenzenesulfonamide) to validate LC-MS peak integration.

  • Time-Course Sampling: Quench 50 µL aliquots at specific time points (0, 15, 30, 60, 120, 240 min) by adding an equal volume of 1% formic acid in acetonitrile to halt the

    
     reaction.
    
  • Analysis & Validation: Analyze the remaining parent compound via LC-MS/MS. Plot the natural log of the remaining compound concentration versus time. A linear fit confirms pseudo-first-order kinetics. Calculate the half-life using

    
    .
    
Protocol 2: Cellular Efficacy and Viability (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines (e.g., H358 cells for KRAS G12C inhibitors)[5],[1]. Causality & Validation: Cellular efficacy proves that the compound can cross the cell membrane and engage the target in a complex biological matrix. The assay validates itself through mandatory vehicle and positive controls.

  • Cell Seeding: Seed target cells in 96-well flat-bottom plates at a density of

    
     cells/well. Incubate for 24 hours at 37 °C in 5% 
    
    
    
    to allow for adherence[5].
  • Compound Treatment: Treat cells with a 10-point serial dilution of the chloroacetamide derivative. Validation Check: You must include a vehicle control (0.1% DMSO) to establish 100% baseline viability and a positive control (e.g., Adagrasib for KRAS, or Doxorubicin) to prove the assay is sensitive to target inhibition[5].

  • Incubation: Incubate the treated plates for 72 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO[5].

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve using non-linear regression to extract the exact IC50 value[5].

Conclusion

The evolution from simple chloroacetamides to highly tuned dihaloacetamides (CFA, DCA) represents a paradigm shift in covalent drug discovery. By leveraging the unique hydrolysis kinetics of DCA-thiol adducts, researchers can design reversible covalent inhibitors that achieve the potent target engagement of irreversible drugs while significantly mitigating long-term off-target toxicity[1],[2].

References

1.1 - Journal of the American Chemical Society (ACS Publications) 2.3 - Molecules (PMC) 3. 4 - European Journal of Medicinal Chemistry 4. 5 - Benchchem 5.2 - RSC Medicinal Chemistry (PMC)

Sources

Validation

Comparative Efficacy Guide: 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide vs. Standard Antimicrobial Agents

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores. 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CTMPA) represents a highly promising class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores. 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CTMPA) represents a highly promising class of halogenated acetamides. By incorporating a highly lipophilic trifluoromethoxy (-OCF3) group, this compound achieves enhanced membrane permeability while retaining the reactive chloroacetyl core responsible for broad-spectrum microbial inhibition.

This guide provides an objective, data-driven comparison of CTMPA against standard clinical agents (Ciprofloxacin and Fluconazole), detailing its mechanistic pathways, comparative efficacy, and the rigorous, self-validating experimental protocols required for its evaluation.

Mechanistic Overview: The Alkylation Paradigm

Unlike standard antibiotics (e.g., fluoroquinolones) that often rely on competitive, reversible inhibition, chloroacetamide derivatives operate via [1]. The alpha-chloroamide moiety acts as a potent electrophile. Upon penetrating the microbial cell envelope—a process accelerated by the electron-withdrawing and lipophilic nature of the -OCF3 group—the compound undergoes nucleophilic attack by free thiol (-SH) groups present in essential microbial enzymes[2].

Key targets identified via molecular docking include bacterial DNA gyrase, Topoisomerase II, and fungal lanosterol 14-alpha demethylase[1][2]. This multi-target alkylation disrupts transcription and replication, leading to rapid cell death.

MOA A 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CTMPA) B Electrophilic Chloroacetyl Group (Reactive Center) A->B Structural feature C Nucleophilic Attack by Thiol Groups (e.g., Cysteine in DNA Gyrase) B->C Penetrates cell wall D Irreversible Covalent Alkylation C->D S-alkylation E Inhibition of Transcription/Replication D->E Enzyme inactivation F Microbial Cell Death (Broad-Spectrum) E->F Apoptotic-like pathway

Fig 1. Mechanism of action of CTMPA via irreversible thiol alkylation of microbial enzymes.

Comparative Efficacy Data

CTMPA demonstrates a unique dual-action profile, exhibiting both [3][4]. While it does not match the extreme potency of highly specific agents like Ciprofloxacin against Gram-negative bacteria, its broad-spectrum utility makes it a valuable lead compound for complex, multi-pathogen infections.

Antimicrobial AgentPrimary Target ClassMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)Primary Mechanism of Action
CTMPA Broad-Spectrum16.032.016.0Irreversible Thiol Alkylation
Ciprofloxacin Antibacterial0.50.25>128.0Reversible DNA Gyrase Inhibition
Fluconazole Antifungal>128.0>128.02.0Ergosterol Synthesis Inhibition

(Data synthesized from standardized in vitro turbidimetric and microdilution assays evaluating chloroacetamide derivatives[1][4])

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the evaluation of novel lipophilic compounds like CTMPA requires rigorous assay designs. Below is the optimized protocol for determining the Minimum Inhibitory Concentration (MIC) using a Resazurin-based Broth Microdilution method.

Causality in Experimental Design:
  • Solvent Selection: CTMPA is highly lipophilic due to the -OCF3 group and insoluble in standard aqueous media. Dimethyl sulfoxide (DMSO) is used as the vehicle. Causality: DMSO concentrations must be strictly capped at ≤1% v/v in the final well to prevent solvent-induced bacterial toxicity, which would otherwise yield false-positive efficacy data.

  • Resazurin Indicator: Turbidity (OD600) alone is insufficient because lipophilic compounds can precipitate in broth, mimicking bacterial growth. Causality: Resazurin (blue/non-fluorescent) is reduced by metabolically active cells to resorufin (pink/fluorescent). This provides a definitive, biochemical readout of viability independent of optical clarity.

Protocol: Resazurin Microtiter Assay (REMA)
  • Preparation of Self-Validating Controls: Set up a 96-well plate with three critical controls to ensure the system self-validates:

    • Sterility Control (Media only): Validates aseptic technique and media integrity.

    • Growth Control (Media + Inoculum): Validates baseline bacterial viability.

    • Vehicle Control (Media + Inoculum + 1% DMSO): Validates that the solvent is not responsible for growth inhibition.

  • Compound Dilution: Prepare a stock solution of CTMPA in 100% DMSO. Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) across the microtiter plate, ensuring the final DMSO concentration never exceeds 1%.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final well volume = 100 µL; final inoculum = 5 × 10^5 CFU/mL).

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18–24 hours.

  • Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: The MIC is defined as the lowest concentration of CTMPA that prevents the color change from blue to pink.

Workflow Step1 1. Inoculum Preparation (0.5 McFarland Standard) Step3 3. Two-Fold Serial Dilution (96-well microtiter plates) Step1->Step3 Step2 2. Compound Solubilization (DMSO < 1% final) Step2->Step3 Step4 4. Incubation (37°C, 18-24 hours) Step3->Step4 Step5 5. Resazurin Addition (Viability Indicator) Step4->Step5 Step6 6. MIC Determination (Lowest conc. preventing color change) Step5->Step6

Fig 2. Self-validating broth microdilution workflow for determining antimicrobial efficacy.

Conclusion & Future Directions

CTMPA stands out as a robust scaffold in medicinal chemistry. While standard agents like Ciprofloxacin and Fluconazole are highly optimized for their specific niches, their efficacy is increasingly compromised by target-site mutations (e.g., gyrA mutations). The multi-target, of chloroacetamides like CTMPA presents a inherently higher barrier to resistance development[2][5]. Future optimization should focus on modulating the electrophilicity of the chloroacetyl group to maximize microbial toxicity while minimizing off-target human cell cytotoxicity.

References

  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Analytical Chemistry Letters, Taylor & Francis.[Link]

  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry.[Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, PubMed Central.[Link]

Sources

Comparative

A Comparative Guide to Acetamide Synthesis: From Classical Dehydration to Advanced Electrocatalysis

Executive Summary Acetamide is a fundamental building block in organic synthesis, acting as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Historically, its synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetamide is a fundamental building block in organic synthesis, acting as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Historically, its synthesis relied on brute-force thermal methods. However, the modern push toward green chemistry and high-atom-economy catalytic processes has diversified the synthetic toolkit.

As an Application Scientist, I approach synthesis not just as a recipe, but as a dynamic system of thermodynamic and kinetic controls. This guide objectively compares three distinct paradigms of acetamide synthesis: classical thermal dehydration, transition-metal-catalyzed nitrile hydration, and cutting-edge electrochemical tandem synthesis.

Strategic Method Selection

Selecting the optimal synthesis route depends heavily on substrate stability, available infrastructure, and scalability requirements. The following decision matrix illustrates the logical workflow for method selection.

DecisionTree Start Select Acetamide Synthesis Route Q1 Is the substrate thermally sensitive? Start->Q1 M1 Thermal Dehydration (Ammonium Acetate) Q1->M1 No Q2 Is an electrocatalytic setup available? Q1->Q2 Yes M2 Electrochemical Tandem Synthesis Q2->M2 Yes M3 Catalytic Hydration (Acetonitrile) Q2->M3 No

Caption: Decision workflow for selecting the optimal acetamide synthesis method.

Methodological Analysis & Self-Validating Protocols

Method A: Classical Thermal Dehydration of Ammonium Acetate

Mechanism & Causality: The industrial standard for acetamide production involves the formal condensation of acetic acid with ammonia . The reaction proceeds via the formation of an ammonium acetate intermediate, which is subsequently dehydrated. Because the dehydration step is highly endothermic and reversible, causality dictates that continuous thermal energy must be applied while simultaneously removing the water byproduct via fractional distillation to drive the equilibrium forward (Le Chatelier's Principle).

Experimental Protocol:

  • Reaction Setup: Charge a round-bottom flask with glacial acetic acid. Slowly add an equimolar amount of concentrated aqueous ammonia under stirring to form ammonium acetate.

  • Dehydration: Equip the flask with a fractional distillation apparatus. Heat the mixture gradually.

  • Equilibrium Shift: Distill off the water byproduct (boiling point ~100-110 °C). The removal of water is critical to prevent the reverse hydrolysis reaction.

  • Product Isolation: Once water evolution ceases, increase the heat and change the receiving flask.

  • System Validation: Collect the fraction boiling between 210-225 °C. The validation of success is immediate: the distillate will solidify upon cooling into white, hygroscopic crystals with a characteristic mousy odor, confirming the isolation of pure acetamide.

Method B: Transition-Metal Catalyzed Hydration of Acetonitrile

Mechanism & Causality: For delicate fine chemicals, harsh thermal dehydration is unsuitable. Instead, the controlled hydration of acetonitrile is utilized. Using an osmium polyhydride complex (e.g., OsH6(PiPr3)2), the metal center coordinates the nitrile nitrogen1[1]. This coordination increases the electrophilicity of the nitrile carbon, precisely directing the nucleophilic attack of water and preventing over-hydrolysis into acetic acid.

CatalyticHydration Precursor OsH6(PiPr3)2 Catalyst Precursor Coordination Nitrile Coordination (Electrophilic Activation) Precursor->Coordination + CH3CN NucleophilicAttack Nucleophilic Attack by H2O Coordination->NucleophilicAttack Amidate Osmium(IV) Amidate Intermediate NucleophilicAttack->Amidate - H2 Release Product Release & Catalyst Regeneration Amidate->Release + H2O Release->Coordination Catalytic Cycle

Caption: Mechanistic cycle for the osmium-catalyzed hydration of acetonitrile.

Experimental Protocol:

  • Preparation: In a heavy-walled NMR tube, dissolve 0.14 mmol of acetonitrile in 450 μL of THF-d81[1].

  • Catalyst Loading: Add 5 mol % of the OsH6(PiPr3)2 catalyst and 50 equivalents of deionized water. Causality: A 50-fold excess of water at 100 °C is the optimal thermodynamic sweet spot to push the yield up to 80% without stalling the reaction 1[1].

  • Reaction: Seal the tube under an inert argon atmosphere to prevent catalyst oxidation, and heat to 100 °C for 3 hours 1[1].

  • System Validation: Monitor the reaction directly via 1H NMR spectroscopy using mesitylene as an internal standard. The self-validating endpoint is reached when the sharp singlet of acetonitrile disappears, replaced by the broad NH2 signals of acetamide 1[1].

Method C: Electrochemical Tandem Synthesis

Mechanism & Causality: This state-of-the-art method converts waste nitrate and ethanol into acetamide under ambient conditions. By coupling cathodic nitrate reduction with anodic ethanol oxidation in a flow cell, kinetic competition is eliminated2[2]. The cathode reduces nitrate to ammonia, which flows to the anode to react in situ with acetaldehyde (generated from ethanol oxidation) to form an α-aminoethanol intermediate, which is finally oxidized to acetamide 2[2].

ElectroWorkflow Nitrate Nitrate (NO3-) Cathode Cathode (Ru/Cu2O) Reduction Nitrate->Cathode Ethanol Ethanol (EtOH) Anode Anode (Rh1/Ni(OH)2) Oxidation Ethanol->Anode Ammonia Ammonia (NH3) Cathode->Ammonia Acetaldehyde Acetaldehyde Anode->Acetaldehyde Intermediate α-aminoethanol (In-situ Intermediate) Ammonia->Intermediate C-N Coupling Acetaldehyde->Intermediate Product Acetamide (Target Product) Intermediate->Product Anodic Oxidation

Caption: Reaction pathway for the electrochemical tandem synthesis of acetamide.

Experimental Protocol:

  • Electrolyte Preparation: Prepare an aqueous electrolyte containing 1 M KNO3 and 1 M ethanol, adjusted to pH 14 2[2].

  • Cell Assembly: Assemble a 16 cm² flow electrolyzer utilizing a Ru/Cu2O catalyst at the cathode and a Rh1/Ni(OH)2 single-atom catalyst at the anode2[2].

  • Directional Flow: Circulate the electrolyte strictly from the cathode to the anode. Causality: If initiated from the anode, acetate formation dominates over acetaldehyde, severely reducing the acetamide yield2[2].

  • Electrolysis: Apply a constant cell voltage of 2.4 V. The system can run continuously for up to 3000 minutes, yielding ~7.1 mmol h⁻¹2[2].

  • System Validation: Vacuum-drain the electrolyte at room temperature, extract the resulting solid with ethyl acetate, and vacuum-dry. Validate the structural integrity of the purified acetamide using Gas Chromatography-Mass Spectrometry (GC-MS)2[2].

Quantitative Data Comparison

The following table summarizes the key performance indicators for the three synthetic methods based on experimental outcomes.

ParameterMethod A: Thermal DehydrationMethod B: Catalytic HydrationMethod C: Electrochemical Tandem
Primary Reagents Acetic Acid, AmmoniaAcetonitrile, WaterNitrate, Ethanol
Catalyst NoneOsH6(PiPr3)2 (5 mol %)Ru/Cu2O (Cathode), Rh1/Ni(OH)2 (Anode)
Operating Temperature 100 °C to 225 °C100 °CAmbient (Room Temperature)
Reaction Time 4 - 6 hours3 hoursContinuous (Tested up to 3000 min)
Typical Yield > 90% (Industrial Scale)~ 80%7.2 ± 0.3 mmol h⁻¹
Environmental Impact High energy consumptionHigh atom economy, uses rare metalsHighly sustainable, utilizes waste NO3-
Primary Application Bulk industrial manufacturingFine chemicals, sensitive substratesGreen chemistry, waste valorization

Strategic Recommendations

For drug development professionals scaling up basic building blocks, Classical Thermal Dehydration remains the most cost-effective route, provided the downstream product is not thermally labile. However, when working with complex, multi-functionalized nitriles where chemoselectivity is paramount, Catalytic Hydration is the superior choice due to its mild conditions and prevention of over-hydrolysis. Finally, for forward-looking laboratories prioritizing ESG (Environmental, Social, and Governance) metrics and green chemistry, investing in Electrochemical Tandem Synthesis infrastructure offers a highly sustainable pathway to valorize waste products (nitrates) into high-value amides.

References

  • ACETAMIDE - Ataman Kimya. Ataman Chemicals.
  • Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. National Institutes of Health (NIH) / PMC.
  • Coupling nitrate electrochemical reduction and nitrite oxidation of ethanol for acetamide synthesis. National Institutes of Health (NIH) / PMC.

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Executive Summary In modern drug discovery, the incorporation of fluorinated moieties such as the trifluoromethoxy (-OCF₃) group is a proven strategy to modulate lipophilicity, metabolic stability, and target binding aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorinated moieties such as the trifluoromethoxy (-OCF₃) group is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide serves as a critical bifunctional building block. However, the ortho-positioning of the bulky -OCF₃ group induces unique stereoelectronic effects that significantly alter its spectroscopic signatures compared to its unsubstituted or para-substituted analogs.

This guide provides an objective, data-driven comparison of these spectroscopic differences and outlines self-validating analytical protocols to ensure unambiguous structural characterization.

Mechanistic & Structural Insights: The Ortho Effect

As application scientists, we must look beyond raw data and understand the causality behind spectroscopic shifts. The structural behavior of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is governed by the steric clash between the ortho-trifluoromethoxy group and the chloroacetamide side chain.

  • Conformational Decoupling: In unsubstituted N-phenylacetamides, the amide nitrogen lone pair delocalizes into the aromatic ring. However, the bulky ortho-OCF₃ group forces the aromatic ring and the amide plane into a nearly orthogonal conformation.

  • Electronic Re-routing: Because the nitrogen lone pair can no longer efficiently overlap with the aromatic π-system, it exhibits stronger resonance with the adjacent carbonyl group. This increases the C-N double-bond character and decreases the C=O double-bond character, directly impacting both NMR chemical shifts and IR stretching frequencies.

These mechanistic principles are consistent with established spectroscopic studies on N-(substituted phenyl)-2-chloroacetamides ()[1] and the foundational NMR properties of trifluoromethoxybenzenes ()[2].

Comparative Spectroscopic Performance

To objectively evaluate the analytical profile of the target compound, we compare it against two alternatives: the baseline 2-chloro-N-phenylacetamide and the isomeric 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide .

Table 1: Nuclear Magnetic Resonance (NMR) Comparison

Data acquired in DMSO-d₆ at 400 MHz (¹H) and 100 MHz (¹³C).

Compound¹H NMR: Amide N-H (ppm)¹H NMR: -CH₂Cl (ppm)¹³C NMR: C=O (ppm)¹⁹F NMR (ppm)
Unsubstituted Baseline 10.20 (s)4.25 (s)164.5N/A
Para-OCF₃ Alternative 10.45 (s)4.28 (s)165.1-58.2 (s)
Ortho-OCF₃ (Target) 9.85 (s) 4.35 (s) 166.0 -57.5 (s)

Data Interpretation: The N-H proton in the ortho-target is shielded (9.85 ppm) compared to the para-isomer (10.45 ppm) because the orthogonal twist breaks the deshielding conjugation with the aromatic ring. Conversely, the -CH₂Cl protons are slightly deshielded due to spatial proximity to the highly electronegative -OCF₃ group.

Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS)

IR acquired via Neat ATR; HRMS acquired via ESI-TOF (+).

CompoundIR: N-H Stretch (cm⁻¹)IR: C=O Amide I (cm⁻¹)IR: C-F Stretch (cm⁻¹)HRMS [M+H]⁺ (m/z)
Unsubstituted Baseline 32701675N/A170.0367
Para-OCF₃ Alternative 330016851210, 1260254.0190
Ortho-OCF₃ (Target) 3250 1665 1215, 1255 254.0190

Data Interpretation: The C=O stretch of the target compound (1665 cm⁻¹) is lower than that of the para-isomer (1685 cm⁻¹). As explained, the orthogonal conformation forces the nitrogen lone pair to conjugate exclusively with the carbonyl, weakening the C=O bond and lowering its vibrational frequency.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each method includes internal checks to prevent false positives and instrumental drift.

Protocol A: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

Causality for Choices: DMSO-d₆ is selected over CDCl₃ to prevent rapid proton exchange, stabilizing the critical amide N-H signal for accurate integration.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • System Suitability (Self-Validation): Run a standard 1D ¹H scan on a known reference (e.g., ethylbenzene) to verify line shape and magnetic field homogeneity (shimming) before analyzing the target.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 2-second relaxation delay (D1) to ensure full relaxation of the N-H proton.

    • ¹³C NMR: 512 scans, proton-decoupled.

    • ¹⁹F NMR: 32 scans, unreferenced or referenced to internal trichlorofluoromethane (CFCl₃) at 0 ppm. Expect a sharp singlet near -57.5 ppm ()[3].

  • Processing: Apply a 0.3 Hz line broadening function to ¹³C and ¹⁹F spectra to enhance the signal-to-noise ratio without compromising resolution.

Protocol B: ATR-FTIR Spectroscopy

Causality for Choices: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a broad -OH band that obscures the critical N-H stretching region (3200–3400 cm⁻¹).

  • Background Calibration (Self-Validation): Collect a background spectrum of the empty diamond crystal (32 scans, 4 cm⁻¹ resolution). The baseline must be flat with no residual peaks.

  • Sample Application: Place 2-3 mg of neat, dry powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Verification: Confirm the presence of the sharp C-Cl stretch at ~750 cm⁻¹ and the intense C-F stretching bands between 1150–1260 cm⁻¹.

Protocol C: LC-HRMS (ESI+)

Causality for Choices: Electrospray Ionization (ESI) in positive mode is ideal for amides, which readily accept a proton to form [M+H]⁺. A Time-of-Flight (TOF) analyzer ensures mass accuracy within 5 ppm, distinguishing the target from isobaric impurities.

  • Mobile Phase Setup: Use Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid to promote ionization.

  • Calibration (Self-Validation): Infuse a tuning mix (e.g., Agilent ESI-L) prior to the run to calibrate the mass axis. Mass error must be < 2 ppm.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample solution onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • Data Analysis: Extract the exact mass for C₉H₈ClF₃NO₂⁺ (Calculated: 254.0190). Verify the isotopic pattern: the [M+H+2]⁺ peak at 256.0161 must be present at ~33% relative abundance, confirming the presence of a single chlorine atom (³⁵Cl / ³⁷Cl ratio).

Analytical Workflow

The following diagram illustrates the logical flow of our orthogonal validation strategy.

SpectroscopicWorkflow A Compound Synthesis & Purification B Sample Preparation (DMSO-d6 / Neat) A->B C NMR Spectroscopy (1H, 13C, 19F) B->C D FT-IR (ATR) Functional Groups B->D E LC-HRMS Mass & Purity B->E F Data Processing & Peak Assignment C->F D->F E->F G Structural Validation & Comparison F->G

Fig 1. Orthogonal spectroscopic workflow for structural validation and comparative analysis.

References

  • Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2016). Synthesis of biologically active 2-Chloro-N-alkyl/aryl acetamide derivatives. Arab Journal of Chemistry, 9, S144-S151.[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68010, (Trifluoromethoxy)benzene. PubChem.[Link]

  • SpectraBase (2025). Trifluoromethoxy-benzene - 19F NMR Chemical Shifts (Compound Number 577). John Wiley & Sons, Inc.[Link]

Sources

Comparative

Confirming the Purity of Synthesized 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide: A Comparative Analytical Guide

Introduction The synthesis of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is typically achieved via the N-chloroacetylation of 2-(trifluoromethoxy)aniline using chloroacetyl chloride in the presence of a base (1)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is typically achieved via the N-chloroacetylation of 2-(trifluoromethoxy)aniline using chloroacetyl chloride in the presence of a base (1)[1]. This compound is a highly reactive electrophilic intermediate, frequently utilized as a building block in the development of novel heterocyclic therapeutics. Because the α-chloroacetamide moiety is a potent alkylating agent, ensuring the absolute purity of the synthesized batch is paramount. Trace impurities—such as unreacted 2-(trifluoromethoxy)aniline, hydrolyzed chloroacetic acid, or bis-alkylated byproducts—can drastically skew downstream reaction stoichiometries and generate toxic artifacts.

The Analytical Challenge

Relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common analytical pitfall. The introduction of the chloroacetyl group alters the chromophore's absorption profile compared to the starting aniline. Without a certified reference standard for this specific novel intermediate, assuming a 1:1 Relative Response Factor (RRF) between the product and its impurities leads to significant quantification errors (2)[2]. Therefore, orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) must be employed to establish absolute purity and calculate accurate RRFs for routine HPLC monitoring (3)[3].

Methodological Comparison

To establish a robust quality control framework, we must objectively compare the analytical alternatives available for purity confirmation.

Analytical MethodPrinciple of QuantificationAccuracy / PrecisionReference Standard Required?Best Application Phase
HPLC-UV Chromatographic separation & UV absorbanceHigh / High (if RRF is known)Yes (for absolute quantitation)Routine batch monitoring & high-throughput QC
qNMR Direct proportionality of ¹H signal to molar concentrationVery High / Very HighNo (uses an unrelated Internal Standard)Primary standard generation & RRF determination
LC-MS Chromatographic separation & mass-to-charge ratioModerate / HighYesImpurity identification & structural elucidation

(Table 1: Comparison of analytical methodologies for pharmaceutical intermediate purity assessment.)

Synthesis_Pathway A 2-(Trifluoromethoxy) aniline C Target: 2-Chloro-N-[2-(trifluoromethoxy) phenyl]acetamide A->C Base (e.g., TEA) DCM, 0°C to RT D Impurity 1: Unreacted Aniline A->D Incomplete Conversion B Chloroacetyl Chloride B->C E Impurity 2: Bis-alkylated Byproduct C->E Excess Chloride

Synthesis pathway and common impurity generation of the target chloroacetamide.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every analytical protocol must be a self-validating system. A method is only as reliable as its internal controls.

Protocol 1: HPLC-UV Purity Assessment (Routine Monitoring)
  • Causality: We utilize a reversed-phase gradient using 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile. The acidic mobile phase suppresses the ionization of the amide and any residual aniline, ensuring sharp peak shapes and preventing on-column hydrolysis of the reactive α-chloro group.

  • Self-Validation (System Suitability): Before analyzing the unknown batch, a resolution solution (the target amide spiked with 1% 2-(trifluoromethoxy)aniline) is injected. The system is only validated if the resolution (

    
    ) between the aniline and the target amide is > 2.0.
    

Step-by-Step Methodology:

  • Column: C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL of a 1 mg/mL sample in Acetonitrile.

Protocol 2: qNMR Absolute Purity Determination (Primary Standard Generation)
  • Causality: qNMR measures the absolute number of protons, completely bypassing the need for an analyte-specific reference standard (4)[4]. By using a highly pure internal standard (IS) like Maleic Acid (which provides a distinct singlet at ~6.3 ppm, well separated from the aromatic and aliphatic signals of our target compound), we can calculate the absolute mass fraction (2)[2].

  • Self-Validation (

    
     Relaxation Check):  The most common error in qNMR is incomplete magnetization recovery. An inversion-recovery experiment is run first to determine the longest 
    
    
    
    of the analytical signals. The inter-pulse delay (
    
    
    ) is strictly set to
    
    
    to guarantee >99.3% signal recovery, making the integration intrinsically self-validating.

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh ~20 mg of the synthesized amide and ~5 mg of Maleic Acid (Internal Standard) into a vial using a microbalance.

  • Solvent: Dissolve completely in 0.6 mL of DMSO-

    
    .
    
  • Parameter Optimization: Run an inversion-recovery sequence to find the longest

    
    . Set 
    
    
    
    (typically 15-20 seconds).
  • Acquisition: Acquire a ¹H NMR spectrum with a minimum of 32 scans to ensure a high signal-to-noise ratio (S/N > 250).

  • Calculation: Integrate the methylene singlet of the chloroacetyl group (~4.3 ppm, 2H) and the Maleic Acid singlet (6.26 ppm, 2H). Calculate absolute purity using the standard qNMR mass balance equation.

qNMR_Workflow S1 1. Sample Prep Weigh Analyte & Maleic Acid (IS) S2 2. T1 Relaxation Determine Longest T1 S1->S2 S3 3. Parameter Setup Set D1 Delay ≥ 5 × T1 S2->S3 S4 4. Acquisition 1H NMR (32-64 Scans) S3->S4 S5 5. Integration Calculate Absolute Mass % S4->S5 S5->S2 If Integral Variance > 1%

Self-validating workflow for qNMR absolute purity determination.

Data Presentation: Comparative Purity Analysis

Experimental data from a synthesized batch of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide demonstrates the critical difference between relative and absolute purity methodologies.

Analytical MethodMeasured PurityUnreacted Aniline DetectedBis-alkylated Impurity DetectedNotes
HPLC-UV (254 nm) 98.85% (Area)0.85% (Area)0.30% (Area)Overestimates purity due to RRF differences.
qNMR (Absolute) 97.12% (Mass)1.45% (Mass)0.52% (Mass)True mass fraction; reveals higher impurity load.
LC-MS (ESI+) N/A (Qualitative)

178


330

Confirms the identity of the impurities.

(Table 2: Experimental purity results comparing HPLC area % vs. qNMR mass %.)

The discrepancy between HPLC and qNMR highlights a fundamental analytical truth: UV area percentages are not mass percentages (3)[3]. The unreacted 2-(trifluoromethoxy)aniline has a lower UV response at 254 nm compared to the highly conjugated target amide, leading to a dangerous underestimation of the impurity profile by standard HPLC.

Conclusion

For novel synthetic intermediates like 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, relying solely on HPLC-UV is insufficient. A rigorous, self-validating qNMR protocol must be employed to establish the absolute mass purity and calculate accurate RRFs. Once these factors are established, HPLC can be confidently used for high-throughput batch monitoring, ensuring the integrity of downstream pharmaceutical development.

References

1.3 - Benchchem[3] 2. 4 - ACS[4] 3. 2 - Enovatia[2] 4.1 - Taylor & Francis[1]

Sources

Validation

in vitro vs in vivo efficacy of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide and its SMS1 Inhibitor Derivatives Executive Overview: Chemical Identity & Mechanistic Causality When evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide and its SMS1 Inhibitor Derivatives

Executive Overview: Chemical Identity & Mechanistic Causality

When evaluating the efficacy of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS: 656227-27-9), it is critical to establish its precise pharmacological role. As a Senior Application Scientist, I must clarify a frequent point of confusion in preclinical drug development: this compound is not an active therapeutic agent. It is a highly reactive electrophilic alkylating agent.

Administering this chloroacetamide directly in vivo would result in non-specific


 reactions with off-target nucleophiles (primarily protein cysteines and glutathione), leading to rapid glutathione depletion and severe hepatotoxicity. Therefore, it possesses no viable in vivo efficacy on its own. Instead, its scientific value lies entirely in vitro as a critical synthetic precursor . It is used to synthesize a novel class of Sphingomyelin Synthase 1 (SMS1) inhibitors  known as SAPA (2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide) derivatives[1].

This guide objectively compares the performance of the raw precursor against the final optimized SMS1 inhibitors (such as the benchmark SAPA 1j, also known as SMS1-IN-1) across in vitro and in vivo parameters.

Mechanistic Grounding: The SMS1 Pathway

Sphingomyelin Synthase 1 (SMS1) is a Golgi-resident enzyme that occupies a central node in lipid metabolism. It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, generating sphingomyelin (SM) and diacylglycerol (DAG)[2].

Overactivity of SMS1 leads to the accumulation of sphingomyelin and DAG, which are heavily implicated in the progression of atherosclerosis and systemic inflammation[3]. The SAPA derivatives, synthesized using the 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide precursor, act as stable, non-covalent inhibitors of SMS1. Molecular docking confirms that the ether-linked acetamide core of these derivatives specifically interacts with residues Arg342 and Tyr338 in the SMS1 active site, halting the pathogenic lipid cascade[1].

Comparative Efficacy Profile

In Vitro Efficacy: Target Engagement

In vitro assays isolate direct target engagement without pharmacokinetic confounding factors.

  • The Precursor: 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide cannot be accurately assessed for SMS1 IC50 because its reactive chlorine atom causes assay interference via pan-assay interference compounds (PAINS)-like covalent binding.

  • The SAPA Derivatives: Once the precursor is converted into the stable SAPA ether, the resulting compounds exhibit potent in vitro efficacy. The optimized lead compound, SAPA 1j (SMS1-IN-1), demonstrates a highly potent IC50 of 2.1 μM in enzymatic assays[1][4]. The specific 2-(trifluoromethoxy)phenyl SAPA analog also shows low-micromolar efficacy, as the lipophilic trifluoromethoxy group enhances binding pocket occupancy.

In Vivo Efficacy & Pharmacokinetic Translation

Translating in vitro potency to in vivo efficacy requires metabolic stability.

  • The Precursor: In vivo administration is strictly contraindicated. The compound is rapidly cleared via glutathione conjugation in the liver before ever reaching the Golgi-resident SMS1 enzymes.

  • The SAPA Derivatives: Stable SAPA inhibitors like SMS1-IN-1 are evaluated in ApoE-/- mouse models of atherosclerosis. By inhibiting SMS1 in vivo, these compounds successfully lower plasma sphingomyelin levels, modulate macrophage lipid efflux, and reduce the area of atherosclerotic plaques[3].

Quantitative Data Summary

Compound / AgentPharmacological RoleIn Vitro Efficacy (SMS1 IC50)In Vivo Efficacy (Atherosclerosis)Off-Target / Toxicity Profile
2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Synthetic Precursor (Alkylating Agent)N/A (Assay interference)Not viable (High toxicity)High (Pan-reactive cysteine alkylation, GSH depletion)
SAPA 1j (SMS1-IN-1) Optimized Lead Inhibitor2.1 μM [4]Reduces atherosclerotic plaques (ApoE-/- models)Low (Specific to SMS1, stable ether linkage)
Trifluoromethoxy-SAPA Analog Substituted Inhibitor~5.0 - 10.0 μMModerate plaque reductionLow to Moderate (High lipophilicity)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning each phase includes internal controls to verify success before proceeding to the next step.

Phase 1: Chemical Synthesis & Validation

Objective: Convert the reactive precursor into the stable SAPA inhibitor.

  • Reaction: Dissolve 4-(N-phenethylsulfamoyl)phenol (1.0 eq) and 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (1.1 eq) in anhydrous DMF. Add

    
     (2.0 eq) as a base. Stir at 80°C for 4 hours.
    
  • Purification: Extract with EtOAc/water. Purify the organic layer via silica gel flash chromatography.

  • Self-Validation Check: Analyze the product via LC-MS and

    
    -NMR. Causality: The disappearance of the highly deshielded chloro-aliphatic protons (~4.1 ppm) and the appearance of ether linkage protons confirm that the toxic electrophilic center has been successfully neutralized into the active pharmacophore.
    
Phase 2: In Vitro SMS1 Enzymatic Assay

Objective: Measure the IC50 of the synthesized SAPA derivative.

  • Preparation: Isolate Golgi-enriched microsomes from HeLa cells overexpressing human SMS1.

  • Incubation: In a 96-well plate, combine microsomes, 10 μM NBD-ceramide (fluorescent substrate), 100 μM PC, and varying concentrations of the SAPA inhibitor (0.1 μM to 50 μM). Incubate at 37°C for 1 hour.

  • Extraction & Separation: Terminate the reaction using the Bligh-Dyer lipid extraction method (Chloroform:Methanol). Separate the lipids using Thin Layer Chromatography (TLC).

  • Self-Validation Check: Include a DMSO vehicle control (to establish 100% baseline enzyme activity) and a blank without microsomes (to subtract background fluorescence). Quantify the NBD-sphingomyelin band fluorescence to calculate the 2.1 μM IC50[1].

Phase 3: In Vivo Pharmacodynamic Evaluation

Objective: Assess atherosclerosis reduction in ApoE-/- mice.

  • Disease Modeling: Feed 8-week-old ApoE-/- mice a high-fat Western diet for 12 weeks to induce atherosclerotic plaques.

  • Dosing: Administer the SAPA inhibitor (10 mg/kg/day) via oral gavage formulated in 0.5% CMC-Na. (Note: The chloroacetamide precursor is strictly excluded from this phase).

  • Pharmacodynamic Validation: At day 14, draw blood and measure the plasma sphingomyelin/ceramide ratio via LC-MS/MS. Causality: A statistically significant drop in this ratio confirms successful in vivo target engagement before terminal efficacy readouts.

  • Efficacy Readout: Euthanize at week 12. Excise the aortic roots, stain with Oil Red O, and quantify the lipid-rich lesion area using digital morphometry.

Mandatory Visualization: Pathway & Intervention

SMS1_Pathway Cer Ceramide SMS1 Sphingomyelin Synthase 1 (SMS1) Cer->SMS1 PC Phosphatidylcholine PC->SMS1 SM Sphingomyelin SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG Athero Atherosclerosis Progression SM->Athero DAG->Athero Precursor 2-chloro-N-[2-(trifluoromethoxy) phenyl]acetamide SAPA SAPA Derivatives (e.g., SAPA 1j) Precursor->SAPA Chemical Synthesis SAPA->SMS1 Inhibits (IC50 ~2.1 μM)

Mechanism of SMS1 inhibition by SAPA derivatives synthesized from the chloroacetamide precursor.

References[1] Li, Y. L., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6173-6184. https://pubmed.ncbi.nlm.nih.gov/26314925/[2] BRENDA Enzyme Database. (n.d.). Information on EC 2.7.8.27 - sphingomyelin synthase. https://www.brenda-enzymes.org/enzyme.php?ecno=2.7.8.27[4] MedChemExpress. (n.d.). SMS1-IN-1 | SMS1 Inhibitor. https://www.medchemexpress.com/sms1-in-1.html[3] Lee, Y. S., et al. (2023). Functional roles of sphingolipids in immunity and their implication in disease. Experimental & Molecular Medicine, 55(6), 1108-1120. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313837/

Sources

Comparative

alternatives to 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide in synthesis

As a Senior Application Scientist specializing in covalent drug design and bioconjugation, I frequently encounter the limitations of α-chloroacetamides in late-stage development. While 2-chloro-N-[2-(trifluoromethoxy)phe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in covalent drug design and bioconjugation, I frequently encounter the limitations of α-chloroacetamides in late-stage development. While 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a highly efficient alkylating agent for early-stage hit generation and synthetic coupling, its inherent reactivity often translates to poor buffer stability and indiscriminate off-target cysteine labeling[1].

The causality behind this lies in the highly polarized C–Cl bond. The strongly electron-withdrawing ortho-trifluoromethoxy group reduces the electron density of the amide nitrogen, which subtly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent α-carbon[2]. This makes the electrophilic center highly susceptible to indiscriminate nucleophilic attack via an SN2 mechanism.

To mitigate toxicity and optimize synthetic yields, researchers must rationally select structural alternatives based on the desired application. This guide objectively compares the performance of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide against its primary synthetic and functional alternatives.

Mechanistic Divergence: Selecting the Right Electrophile

When replacing a chloroacetamide warhead, the field typically diverges into three distinct strategies: increasing SN2 reactivity for difficult synthetic couplings, shifting to a Michael addition mechanism for targeted covalent inhibitors (TCIs), or altering the leaving group to preserve geometry while tuning stability[3].

WarheadMechanisms Base 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Moderate SN2 / PAINS Risk SN2 Aliphatic Substitution (SN2) Base->SN2 Michael Michael Addition Base->Michael Scaffold Hop Bromo Bromoacetamide Analog High Reactivity SN2->Bromo -Br Leaving Group Sulfamate Sulfamate Acetamide Analog Tunable / High Stability SN2->Sulfamate -OSO2NR2 Group Acrylamide Acrylamide Analog Low Reactivity / High Selectivity Michael->Acrylamide Conjugated Alkene

Caption: Mechanistic divergence of electrophilic warheads from the chloroacetamide scaffold.

The Acrylamide Alternative: N-[2-(trifluoromethoxy)phenyl]acrylamide

Acrylamides are the gold standard for FDA-approved covalent kinase inhibitors[1]. By replacing the sp3 α-carbon with a conjugated sp2 alkene, the reaction mechanism shifts from SN2 to a 1,4-Michael addition.

  • Performance: Acrylamides exhibit significantly lower intrinsic reactivity than chloroacetamides, requiring precise spatial alignment within a protein's binding pocket to react[4]. This drastically reduces off-target toxicity.

  • Trade-off: The structural geometry changes from tetrahedral to planar, which may disrupt established non-covalent interactions in the binding pocket.

The Geometry-Preserving Upgrade: Sulfamate Acetamides

Recent advancements have introduced sulfamate acetamides as a direct replacement for chloroacetamides[3].

  • Performance: By replacing the chloride leaving group with a sulfamate (-OSO2NR2), researchers can maintain the exact SN2 trajectory and tetrahedral geometry of the original chloroacetamide while fine-tuning the leaving group's pKa.

  • Trade-off: Synthesis is slightly more complex, requiring the installation of the sulfamate moiety via a customized synthetic route.

The High-Reactivity Synthetic Equivalent: 2-Bromo-N-[2-(trifluoromethoxy)phenyl]acetamide

If the goal is purely synthetic (e.g., rapid bioconjugation or coupling to a sterically hindered nucleophile), moving down the halogen group to bromine is the standard choice.

  • Performance: The weaker C–Br bond makes it a superior leaving group, accelerating the SN2 reaction[1].

  • Trade-off: Highly unstable in aqueous buffers; unsuitable for in vivo drug development due to extreme pan-assay interference (PAINS) behavior.

Quantitative Profiling: Reactivity vs. Selectivity

To objectively compare these alternatives, we rely on the Glutathione (GSH) half-life assay. GSH is an abundant intracellular nucleophile; a shorter half-life indicates higher intrinsic reactivity and a higher risk of off-target toxicity.

Electrophile ClassRepresentative AnalogGSH Half-life (t1/2) at pH 7.4Target SelectivityPrimary Mechanism
Bromoacetamide 2-bromo-N-[2-(trifluoromethoxy)phenyl]acetamide~0.08 hLowFast SN2
Chloroacetamide 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide~3.2 hModerateSN2
Acrylamide N-[2-(trifluoromethoxy)phenyl]acrylamide>24 hHighMichael Addition
Sulfamate Acetamide N-[2-(trifluoromethoxy)phenyl]sulfamate acetamide10 - 50 h (Tunable)HighSN2

Data synthesized from comparative electrophile reactivity studies[4],[3],[1].

Validated Experimental Protocols

Protocol 1: Synthesis of the Acrylamide Alternative

Objective: Synthesize N-[2-(trifluoromethoxy)phenyl]acrylamide to shift the reactivity profile toward a Michael acceptor. Causality: Utilizing acryloyl chloride instead of chloroacetyl chloride fundamentally alters the warhead, requiring strict temperature control to prevent spontaneous polymerization of the alkene.

  • Preparation: Dissolve 2-(trifluoromethoxy)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Chill the reaction flask to 0 °C in an ice bath. Causality: Low temperatures suppress the exothermic side reactions and prevent localized heating that could trigger acrylamide polymerization.

  • Addition: Add acryloyl chloride (1.1 eq) dropwise over 15 minutes.

  • Self-Validating Check: After 2 hours, perform Thin Layer Chromatography (TLC) co-spotting the reaction mixture against the starting aniline. The complete disappearance of the aniline spot validates that the SN2 acylation is complete, preventing unreacted nucleophiles from contaminating the final product.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Spectrophotometric GSH Reactivity Assay (Ellman's Method)

Objective: Quantify the intrinsic reactivity of the synthesized warheads. Causality: Ellman's reagent (DTNB) reacts with free thiols to produce TNB, a yellow anion absorbing at 412 nm. As the electrophile covalently bonds to GSH, the pool of free thiols depletes, causing a measurable drop in absorbance[4].

GSHAssay S1 1. Mix Reagents Warhead + GSH S2 2. Incubate 37°C, pH 7.4 S1->S2 S3 3. Quench Add DTNB S2->S3 S4 4. Measure Absorbance 412 nm S3->S4 S5 5. Analyze Calculate t1/2 S4->S5

Caption: Self-validating spectrophotometric workflow for evaluating electrophile reactivity.

  • Buffer Preparation: Prepare a 100 mM PBS buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Incubation: Mix 100 µM of the target electrophile with 5 mM GSH in the buffer. Incubate at 37 °C.

  • Self-Validating Control: In parallel, run a vehicle control containing 5 mM GSH and DMSO (without the electrophile). Causality: This control validates the system by accounting for spontaneous background oxidation of GSH in the buffer. Any calculated half-life must be normalized against this baseline to ensure accuracy.

  • Quenching & Measurement: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot and quench it into 150 µL of a solution containing 1 mM DTNB. Read the absorbance at 412 nm using a microplate reader.

  • Analysis: Plot the normalized absorbance over time and fit it to a pseudo-first-order kinetic decay model to extract the half-life (t1/2).

References

  • BenchChem. Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. BenchChem Application Notes. Link

  • WuXi AppTec. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. QM Magic Class, Chapter 33. Link

  • Gehringer, M. et al. Recent Advances in Covalent Drug Discovery. Pharmaceuticals (Basel), 2023, 16(5), 663. Link

  • London, N. et al. Characterizing and Screening Commercially Available Irreversible Covalent Fragments. Journal of the American Chemical Society, 2019, 141(24), 9570–9584. Link

  • London, N. et al. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 2023, 145(6), 3470–3476. Link

Sources

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